molecular formula C30H48O5 B12386691 Uncargenin C

Uncargenin C

Cat. No.: B12386691
M. Wt: 488.7 g/mol
InChI Key: XRRLUGUSXUFEDF-NJMQRACMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta,6beta,23-trihydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid that is oleanolic acid substituted by additional hydroxy groups at positions 6 and 23. It has been isolated from Kalopanax pictus. It has a role as a plant metabolite and an anti-inflammatory agent. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It is functionally related to an oleanolic acid.
3beta,6beta,23-Trihydroxyolean-12-en-28-oic acid is a natural product found in Acer pictum, Kalopanax septemlobus, and Centella asiatica with data available.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26+,27+,28+,29+,30-/m0/s1

InChI Key

XRRLUGUSXUFEDF-NJMQRACMSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Uncargenin C: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community. Triterpenoids from the genus Uncaria have been investigated for their potential therapeutic properties, including neuroprotective effects. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its extraction and isolation, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound has been identified in at least two plant species:

  • Uncaria rhynchophylla (Miq.) Jacks.: A species of flowering plant in the Rubiaceae family, commonly known as cat's claw. It is a primary and well-documented source of this compound and related triterpenoids.

  • Turpinia arguta (Lindl.) Seem.: A species in the family Staphyleaceae. The leaves of this plant have also been reported to contain this compound[1].

While both are confirmed sources, the most detailed isolation protocols are currently available for Uncaria rhynchophylla.

Quantitative Data

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. The following table summarizes the available quantitative data for a structurally analogous triterpenoid, 3β,6β,23-trihydroxyurs-12-en-28-oic acid, isolated from the leaves of Uncaria rhynchophylla. This data can serve as an estimation for the yield of this compound.

Plant SourcePlant PartCompoundExtraction MethodYield (from dried material)Reference
Uncaria rhynchophyllaLeaves3β,6β,23-trihydroxyurs-12-en-28-oic acid75% Ethanol Extraction followed by Column Chromatography~0.00092% (23 mg from 2.5 kg)

Experimental Protocols: Isolation of Triterpenoids from Uncaria rhynchophylla

The following protocol is adapted from methodologies reported for the isolation of triterpenoids from the leaves of Uncaria rhynchophylla.

1. Plant Material and Extraction:

  • Plant Material: Air-dried leaves of Uncaria rhynchophylla (2.5 kg).

  • Extraction Solvent: 75% aqueous Ethanol (EtOH).

  • Procedure:

    • Percolate the air-dried leaves with 75% aqueous EtOH.

    • Concentrate the EtOH extract under reduced pressure to obtain a crude extract (approx. 670 g).

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning successively with n-hexane (3 x 4 L), chloroform (CHCl3) (3 x 4 L), and n-butanol (n-BuOH).

2. Chromatographic Separation:

  • Stationary Phase: Silica gel and Sephadex LH-20.

  • Mobile Phase: Gradients of Chloroform-Methanol (CHCl3-MeOH).

  • Procedure:

    • Subject the CHCl3 soluble fraction (approx. 60 g) to silica gel column chromatography.

    • Elute the column with a CHCl3-MeOH gradient (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Subject the combined fractions containing the target triterpenoids to further separation on a Sephadex LH-20 column, eluting with MeOH, to yield purified compounds.

Signaling Pathway: Inhibition of Amyloid-β Aggregation

Triterpenoids isolated from Uncaria species have demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The proposed mechanism involves the interference with the nucleation and elongation phases of Aβ fibril formation. Uncarinic acid C, a similar triterpenoid from U. rhynchophylla, has been shown to be a specific inhibitor of the nucleation phase of Aβ42 aggregation. This suggests a potential therapeutic avenue for neurodegenerative diseases.

Amyloid_Beta_Aggregation_Inhibition cluster_amyloid_pathway Amyloid-β Aggregation Pathway cluster_inhibition Inhibition by this compound (and related Triterpenoids) APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomers (Aβ40/Aβ42) APP->Abeta_monomer Cleavage by beta_secretase β-secretase (BACE1) beta_secretase->Abeta_monomer gamma_secretase γ-secretase gamma_secretase->Abeta_monomer Oligomers Soluble Oligomers (Toxic) Abeta_monomer->Oligomers Aggregation (Nucleation) Protofibrils Protofibrils Oligomers->Protofibrils Elongation Neuronal_dysfunction Synaptic Dysfunction & Neuronal Death Oligomers->Neuronal_dysfunction Leads to Fibrils Amyloid Fibrils Protofibrils->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Uncargenin_C This compound Uncargenin_C->Abeta_monomer Binds to monomers, prevents nucleation Uncargenin_C->Oligomers Inhibits elongation

Caption: Inhibition of Amyloid-β Aggregation by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of triterpenoids from a plant source using column chromatography.

Triterpenoid_Isolation_Workflow Plant_Material 1. Plant Material (e.g., Dried Leaves of U. rhynchophylla) Extraction 2. Extraction (e.g., 75% Ethanol) Plant_Material->Extraction Partitioning 3. Liquid-Liquid Partitioning (n-hexane, CHCl3, n-BuOH) Extraction->Partitioning Column_Chromatography1 4. Silica Gel Column Chromatography (Gradient Elution: CHCl3-MeOH) Partitioning->Column_Chromatography1 TLC_Analysis 5. TLC Analysis of Fractions Column_Chromatography1->TLC_Analysis Fraction_Pooling 6. Pooling of Similar Fractions TLC_Analysis->Fraction_Pooling Column_Chromatography2 7. Sephadex LH-20 Column (MeOH Elution) Fraction_Pooling->Column_Chromatography2 Pure_Compound 8. Isolated this compound Column_Chromatography2->Pure_Compound

Caption: General Workflow for Triterpenoid Isolation.

References

Uncargenin C: A Technical Overview of its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C, a pentacyclic triterpenoid, was first isolated from the ethanol extract of Uncaria rhynchophylla Miq. Its chemical structure has been identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. This document aims to provide a comprehensive technical guide on the elucidation of its chemical structure. However, it is important to note that access to the detailed, original spectroscopic data from the primary literature (Acta Botanica Yunnanica, 1995, 17(2):209-14) is currently limited. Consequently, this guide is based on the confirmed chemical identity and general principles of triterpenoid structure elucidation.

Chemical Identity and Properties

Based on available data, the fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Name 3β,6β,23-trihydroxyolean-12-en-28-oic acidN/A
Molecular Formula C₃₀H₄₈O₅N/A
Molecular Weight 488.71 g/mol N/A
Class Triterpenoid (Oleanane type)N/A
Source Uncaria rhynchophylla Miq.N/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Hypothetical Experimental Protocols for Structure Elucidation

The elucidation of the structure of a novel natural product like this compound would typically involve a series of detailed experimental procedures. The following represents a standard, albeit hypothetical, workflow that would be employed.

Isolation of this compound

A multi-step chromatographic process is standard for the isolation of pure compounds from a crude plant extract.

  • Extraction: The dried and powdered hook-bearing stems of Uncaria rhynchophylla would be subjected to exhaustive extraction with a solvent such as ethanol or methanol at room temperature. The resulting extract would then be concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the triterpenoids (likely the chloroform or ethyl acetate fraction) would be subjected to column chromatography over silica gel. The column would be eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions would be collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing the compound of interest would be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system, such as methanol and water, to yield pure this compound.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the complete structure determination.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be used to determine the exact molecular weight and deduce the molecular formula (C₃₀H₄₈O₅). Fragmentation patterns observed in MS/MS experiments would provide information about the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. For this compound, characteristic absorptions for hydroxyl (-OH), carboxylic acid (C=O and -OH), and alkene (C=C) groups would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments would be the cornerstone of the structure elucidation.

    • ¹H NMR: This would provide information on the number and chemical environment of protons in the molecule, including signals for methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.

    • ¹³C NMR and DEPT: These experiments would reveal the number of carbon atoms and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The chemical shifts would indicate the presence of a carboxylic acid carbonyl, an olefinic double bond, and carbons attached to hydroxyl groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the carbon skeleton.

      • COSY (Correlation Spectroscopy): Would establish proton-proton couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the attachment of functional groups and the fusion of the rings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.

Visualization of the Elucidation Process

The logical workflow for the structure elucidation of a novel natural product like this compound can be represented as a flowchart.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Uncaria rhynchophylla crude_extract Crude Ethanol Extract plant_material->crude_extract Extraction partitioning Solvent Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound mass_spec Mass Spectrometry (MS, HRMS) pure_compound->mass_spec ir_spec Infrared (IR) Spectroscopy pure_compound->ir_spec nmr_spec NMR Spectroscopy (1D & 2D) pure_compound->nmr_spec mol_formula Molecular Formula mass_spec->mol_formula func_groups Functional Groups ir_spec->func_groups c_skeleton Carbon Skeleton nmr_spec->c_skeleton stereochem Stereochemistry nmr_spec->stereochem final_structure Final Structure of this compound mol_formula->final_structure func_groups->final_structure c_skeleton->final_structure stereochem->final_structure

Figure 1. General workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound as 3β,6β,23-trihydroxyolean-12-en-28-oic acid relies on a systematic application of isolation techniques and a comprehensive suite of spectroscopic methods. While the confirmed structure is known, the absence of the original, detailed spectroscopic data in publicly accessible domains prevents a more in-depth quantitative analysis in this guide. Further research to uncover this primary data would be invaluable for a complete understanding of its chemical characterization and for its potential applications in drug discovery and development.

physical and chemical properties of Uncargenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid. This technical guide provides a comprehensive overview of its physical and chemical properties. It is important to note that while the structure of this compound has been elucidated, publicly available data on its specific biological activities and mechanisms of action are limited. This document summarizes the existing knowledge and highlights areas where further research is needed.

Physical and Chemical Properties

This compound is a complex organic molecule with the IUPAC name 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1]. Its fundamental properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃₀H₄₈O₅[1][2]
Molecular Weight 488.71 g/mol [2]
CAS Number 152243-70-4[1][3][4]
Appearance Powder[3]
Purity >98%[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][5]
Storage Desiccate at -20°C or store at 2-8°C in a refrigerator
Melting Point Not available in cited literature
¹H NMR Data Not available in cited literature
¹³C NMR Data Not available in cited literature
Mass Spectrometry Data Not available in cited literature

Natural Sources and Isolation

This compound has been isolated from two primary natural sources:

  • Uncaria rhynchophylla (Miq.) Jacks: This plant, a member of the Rubiaceae family, is a well-known herb in traditional Chinese medicine[3][5][6]. This compound was first identified, along with two other new triterpenoids, Uncargenin A and Uncargenin B, from an ethanol extract of this plant[3][5].

  • Turpinia arguta (Lindl.) Seem: this compound has also been isolated from the leaves of this plant, which belongs to the Staphyleaceae family[1][7].

Experimental Protocol: General Isolation of Triterpenoids from Uncaria rhynchophylla

While a detailed, step-by-step protocol for the specific isolation of this compound is not available in the reviewed literature, a general methodology for the isolation of triterpenoids from Uncaria rhynchophylla can be outlined. The original isolation was achieved through column chromatography of an ethanol extract[3][5].

1. Extraction:

  • The dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla) is subjected to extraction with a suitable solvent, such as ethanol, at room temperature.
  • The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, ethyl acetate.
  • The fractions are then concentrated to yield different sub-extracts.

3. Chromatographic Purification:

  • The fraction containing the target compounds, such as the ethyl acetate fraction, is subjected to column chromatography on silica gel.
  • A gradient elution system, for instance, a mixture of chloroform and methanol with increasing polarity, is used to separate the components.
  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles are combined.
  • Further purification of the combined fractions is achieved through repeated column chromatography, including preparative HPLC, to yield the pure compound.

4. Structure Elucidation:

  • The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with existing literature data if available.

Below is a generalized workflow for the isolation of this compound.

G General Workflow for the Isolation of this compound A Plant Material (e.g., Uncaria rhynchophylla) B Extraction with Ethanol A->B C Crude Ethanol Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Ethyl Acetate Fraction) D->E F Silica Gel Column Chromatography E->F G Further Purification (e.g., Preparative HPLC) F->G H Pure this compound G->H

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the biological activities of this compound. While many other triterpenoids isolated from Uncaria rhynchophylla have been investigated for various pharmacological effects, including neuroprotective and PTP1B inhibitory activities, similar studies on this compound have not been found in the conducted searches[2][8][9][10].

One source mentions that an "intermediate" of this compound possesses anti-leukemia activity, but not this compound itself. However, the identity of this intermediate and the primary source of this finding are not specified, making it difficult to verify and expand upon this claim.

Due to the absence of data on the biological effects and mechanism of action of this compound, no information on its impact on cellular signaling pathways can be provided at this time.

Conclusion and Future Directions

This compound is a structurally characterized triterpenoid isolated from Uncaria rhynchophylla and Turpinia arguta. While its physical and chemical properties are partially documented, there is a notable gap in the scientific literature regarding its biological activities and potential therapeutic applications.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound in a broad range of in vitro and in vivo assays to identify any potential pharmacological effects, such as anticancer, anti-inflammatory, or neuroprotective activities.

  • Mechanism of Action Studies: Should any biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and identify the cellular signaling pathways modulated by this compound.

  • Publication of Spectral Data: The full spectral data (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry) should be made publicly available to aid other researchers in the field.

The exploration of novel natural products like this compound is essential for the discovery of new therapeutic agents. The information provided in this guide serves as a foundation for future investigations into the potential of this intriguing molecule.

References

The Biosynthesis of Uncarinic Acid C in Uncaria rhynchophylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria rhynchophylla, a climbing shrub native to East Asia, is a cornerstone of traditional medicine, renowned for its diverse array of bioactive compounds. While the biosynthesis of its characteristic terpenoid indole alkaloids has been extensively studied, less is understood about the metabolic pathways leading to its other significant constituents. This technical guide focuses on the biosynthesis of Uncarinic Acid C, a notable triterpenoid with potential therapeutic applications. The initial nomenclature in some literature, "Uncargenin C," is likely a misnomer for Uncarinic Acid C, a compound belonging to the ursane-type triterpenoid class. This document provides a comprehensive overview of the putative biosynthetic pathway of Uncarinic Acid C, supported by available scientific evidence, detailed experimental protocols for its analysis, and quantitative data, aiming to facilitate further research and drug development endeavors.

The Putative Biosynthetic Pathway of Uncarinic Acid C

The biosynthesis of Uncarinic Acid C in Uncaria rhynchophylla is a complex process that involves the convergence of two major metabolic routes: the triterpenoid pathway for the synthesis of the core skeleton and the phenylpropanoid pathway for the formation of the feruloyl moiety. The complete, enzyme-for-enzyme pathway has not yet been fully elucidated in U. rhynchophylla; however, based on established knowledge of plant biochemistry, a putative pathway can be constructed.

The journey begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These precursors are then sequentially condensed to form the 30-carbon molecule, squalene.

The subsequent critical steps involve the cyclization of squalene and a series of oxidative modifications to yield the Uncarinic Acid C backbone. Concurrently, the phenylpropanoid pathway produces ferulic acid, which is then esterified to the triterpenoid scaffold.

Triterpenoid Backbone Formation

The formation of the ursane-type triterpenoid core of Uncarinic Acid C proceeds as follows:

  • Squalene Synthesis: IPP and DMAPP, originating from the MVA and MEP pathways, are condensed to form geranyl pyrophosphate (GPP), then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined tail-to-tail by squalene synthase (SQS) to produce squalene.

  • Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). This step is a crucial activation for the subsequent cyclization.

  • Cyclization: 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC), likely a β-amyrin synthase or a related enzyme, to form the pentacyclic triterpenoid skeleton. For Uncarinic Acid C, this is an ursane-type scaffold.

  • Oxidative Modifications: The triterpenoid backbone undergoes a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications are critical for the final structure and bioactivity of the molecule.

Ferulic Acid Biosynthesis and Esterification

The feruloyl moiety of Uncarinic Acid C is synthesized via the phenylpropanoid pathway:

  • Phenylalanine to Cinnamic Acid: The pathway starts with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Hydroxylations and Methylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. Subsequent hydroxylation by p-coumarate 3-hydroxylase (C3H) yields caffeic acid. Finally, caffeic acid is methylated by caffeic acid O-methyltransferase (COMT) to produce ferulic acid.

  • Activation and Esterification: Ferulic acid is likely activated to feruloyl-CoA by a CoA ligase. An acyltransferase then catalyzes the esterification of the feruloyl group to a hydroxyl group on the triterpenoid backbone.

The following diagram illustrates the putative biosynthetic pathway of Uncarinic Acid C.

Uncarinic_Acid_C_Biosynthesis cluster_0 Triterpenoid Backbone Biosynthesis cluster_1 Phenylpropanoid Pathway MVA_MEP MVA/MEP Pathways IPP_DMAPP IPP & DMAPP MVA_MEP->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Ursane_Scaffold Ursane-type Scaffold Oxidosqualene->Ursane_Scaffold OSC Hydroxylated_Scaffold Hydroxylated Ursane Scaffold Ursane_Scaffold->Hydroxylated_Scaffold CYP450s Uncarinic_Acid_C Uncarinic Acid C Hydroxylated_Scaffold->Uncarinic_Acid_C Acyltransferase Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA CoA Ligase Feruloyl_CoA->Uncarinic_Acid_C

Putative biosynthetic pathway of Uncarinic Acid C.

Quantitative Data

Quantitative data on the concentration of Uncarinic Acid C and related triterpenoids in Uncaria rhynchophylla is limited and varies depending on the plant part, geographical origin, and analytical method used. However, studies on the chemical composition of U. rhynchophylla have consistently reported the presence of various triterpenoids, including uncarinic acids. The following table summarizes the classes of compounds found in U. rhynchophylla.

Compound ClassKey Examples in U. rhynchophyllaPlant Part(s)Reference(s)
Triterpenoids Uncarinic acids (including C), Ursolic acid derivatives, Oleanolic acid derivativesHooks, Stems, Leaves[1][2][3][4]
Alkaloids Rhynchophylline, Isorhynchophylline, Corynoxeine, HirsutineHooks, Stems
Flavonoids Quercetin, Kaempferol, RutinLeaves[3]

Experimental Protocols

The analysis of Uncarinic Acid C in Uncaria rhynchophylla involves extraction, purification, and quantification. Below are generalized protocols based on common practices for triterpenoid analysis.

Extraction of Triterpenoids

A general workflow for the extraction of triterpenoids from U. rhynchophylla is presented below.

Triterpenoid_Extraction_Workflow start Plant Material (dried, powdered) extraction Maceration or Soxhlet Extraction (e.g., with methanol or ethanol) start->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration of the extract (e.g., using a rotary evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate and water) concentration->partitioning organic_phase Collect Ethyl Acetate Phase (contains triterpenoids) partitioning->organic_phase drying Drying of the organic phase (e.g., with anhydrous sodium sulfate) organic_phase->drying final_extract Crude Triterpenoid Extract drying->final_extract

General workflow for triterpenoid extraction.
Purification by Column Chromatography

Further purification of the crude extract is typically achieved using column chromatography.

  • Stationary Phase: Silica gel or Sephadex LH-20.

  • Mobile Phase: A gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of Uncarinic Acid C.

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically employed, for example, a mixture of acetonitrile and water (containing a small amount of acid, e.g., 0.1% formic acid).

  • Detection Wavelength: The detection wavelength should be optimized based on the UV absorbance maximum of Uncarinic Acid C.

  • Standard Preparation: A calibration curve is constructed using a certified reference standard of Uncarinic Acid C at various concentrations.

  • Sample Preparation: The purified fractions or a standardized extract are dissolved in a suitable solvent (e.g., methanol) and filtered before injection.

  • Quantification: The concentration of Uncarinic Acid C in the sample is determined by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the current understanding of Uncarinic Acid C biosynthesis in Uncaria rhynchophylla. While the general pathway is outlined, significant research gaps remain, particularly concerning the specific enzymes that catalyze the later, more specialized steps of the pathway. The recent availability of the U. rhynchophylla genome and transcriptome data, although primarily focused on alkaloids, presents a valuable resource for identifying candidate genes encoding oxidosqualene cyclases, cytochrome P450s, and acyltransferases involved in triterpenoid biosynthesis.

Future research should focus on:

  • Functional characterization of candidate genes to elucidate the precise enzymatic steps in the Uncarinic Acid C pathway.

  • Metabolomic profiling of different U. rhynchophylla tissues and developmental stages to quantify the accumulation of Uncarinic Acid C and its precursors.

  • Development and validation of standardized analytical methods for the routine quantification of Uncarinic Acid C in plant material and derived products.

A deeper understanding of the Uncarinic Acid C biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for metabolic engineering approaches to enhance the production of this and other valuable triterpenoids for pharmaceutical applications.

References

Uncargenin C: An In-Depth Technical Guide on a Triterpenoid with Limited Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a triterpenoid that has been isolated from Uncaria rhynchophylla Miq. Jacks and the leaves of Turpinia arguta. Despite its identification and availability from chemical suppliers, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its biological activities. This technical guide aims to summarize the current state of knowledge on this compound, including the limited information available and the biological activities of related compounds from its natural sources. This report also highlights the existing research gaps and potential avenues for future investigation.

This compound: Chemical Profile

  • Chemical Name: 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

  • CAS Number: 152243-70-4

  • Molecular Formula: C₃₀H₄₈O₅

  • Molecular Weight: 488.7 g/mol

  • Class: Triterpenoid

Biological Activity of this compound: A Notable Lack of Data

Extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activities of this compound. However, one commercial supplier, MedChemExpress, notes that an "intermediate of this compound has anti-leukemia activity, but not itself." Unfortunately, the identity of this intermediate is not specified in publicly accessible documentation, and no peer-reviewed studies have been found to substantiate this claim or elaborate on the metabolic pathways that might lead to such an active compound.

This lack of data presents a significant gap in the understanding of this compound's pharmacological potential and necessitates further research to explore its bioactivities, or lack thereof, and to identify the purported anti-leukemic intermediate.

Biological Activities of Triterpenoids and Extracts from Uncaria rhynchophylla and Turpinia arguta

To provide context for researchers interested in this compound, this section summarizes the reported biological activities of other triterpenoids and extracts isolated from the same plant sources.

Triterpenoids from Uncaria rhynchophylla

Research on Uncaria rhynchophylla has revealed several other triterpenoids with demonstrable biological effects.

Table 1: Quantitative Data on the Biological Activity of Triterpenoids from Uncaria rhynchophylla

Compound/ExtractBiological ActivityAssayResults
Uncanortriterpenoid A derivative (Compound 6)Ferroptosis InhibitionFerroptosis inhibitory activity assayEC₅₀ = 14.74 ± 0.20 μM[1][2]
Known triterpenoid (Compound 14)Ferroptosis InhibitionFerroptosis inhibitory activity assayEC₅₀ = 23.11 ± 1.31 μM[1][2]
Uncarinic acid I (Compound 4)Anti-inflammatoryLPS-induced NO production in RAW264.7 cellsIC₅₀ = 1.48 μM[3]
3β,6β,19α-trihydroxyurs-12-en-28-oic acid (2)PTP1B InhibitionPTP1B inhibitory assayIC₅₀ = 48.2 μM; Kᵢ = 15.6 μM (mixed-type inhibitor)[4]
2-oxopomolic acid (3)PTP1B InhibitionPTP1B inhibitory assayIC₅₀ = 178.7 μM; Kᵢ = 132.5 μM (mixed-type inhibitor)[4]
3β-hydroxy-27-p-E-coumaroyloxyurs-12-en-28-oic acid (7)PLCγ1 InhibitionIn vitro PLCγ1 inhibition assayData on structure-activity relationship available[5]
Extracts from Turpinia arguta

The leaves of Turpinia arguta have been studied for their traditional medicinal uses, with research focusing on their flavonoid and triterpenoid content.

  • Anti-inflammatory and Antioxidant Activity: Extracts of Turpinia arguta have demonstrated good antioxidant and anti-inflammatory properties[6]. Flavonoid glycosides isolated from the leaves have shown weak to moderate anti-inflammatory effects in LPS-stimulated RAW264.7 cells[7]. The main active constituents are believed to be flavonoids, which contribute to its use in treating conditions like tonsillitis and pharyngitis[6].

Experimental Protocols

Due to the absence of specific studies on this compound, the following are generalized methodologies for the types of assays used to evaluate the biological activities of other compounds from its source plants.

Anti-inflammatory Activity Assay (LPS-induced NO Production)
  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and nitric oxide (NO) production.

  • NO Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

PTP1B Inhibition Assay
  • Enzyme and Substrate: Recombinant human PTP1B and a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP) are used.

  • Reaction Mixture: The test compound is incubated with PTP1B in a reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Measurement: The enzymatic activity is determined by measuring the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Kinetic studies (e.g., Dixon plots) can be performed to determine the mode of inhibition.

Signaling Pathways

While no signaling pathways have been elucidated for this compound, the anti-inflammatory activity of related compounds from Uncaria rhynchophylla and Turpinia arguta suggests potential interaction with inflammatory signaling cascades. A generalized diagram of the NF-κB signaling pathway, a key regulator of inflammation often targeted by anti-inflammatory compounds, is provided below.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflammatory_Genes Induces Transcription NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases

Caption: Generalized NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This compound remains a poorly characterized natural product in terms of its biological activity. The primary finding of this technical review is the significant gap in the scientific literature regarding its pharmacological properties. The unsubstantiated claim of an anti-leukemic "intermediate" warrants further investigation to identify this potential metabolite and validate its activity.

Future research should focus on:

  • Systematic Bioactivity Screening: Evaluating this compound in a broad range of in vitro assays to determine its potential cytotoxic, anti-inflammatory, antioxidant, and other biological activities.

  • Metabolism Studies: Investigating the metabolism of this compound in vitro and in vivo to identify any bioactive intermediates.

  • Comparative Studies: Directly comparing the activity of this compound with other triterpenoids isolated from Uncaria rhynchophylla and Turpinia arguta to understand structure-activity relationships.

Until such studies are conducted, the therapeutic potential of this compound remains speculative. Researchers are encouraged to explore this compound to potentially uncover novel biological activities.

References

Uncargenin C: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a natural product with emerging interest in the scientific community. First isolated from Uncaria rhynchophylla in 1995, it has since been identified in other plant species, including Kalopanax pictus. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes detailed, albeit reconstructed, experimental protocols for its isolation and characterization, a summary of its quantitative anti-inflammatory properties, and a discussion of its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers investigating new therapeutic agents and natural product chemistry.

Discovery and History

This compound was first reported in a 1995 publication in Acta Botanica Yunnanica. The authors detailed the isolation of three new triterpenoids, including this compound, from the ethanol extract of Uncaria rhychophyllo (Miq.) Jacks.[1]. The structure was elucidated as 3β,6β,23-trihydroxyolean-12-en-28-oic acid based on spectral methods. Subsequently, this compound has also been isolated from the leaves of Turpinia arguta and the stem bark of Kalopanax pictus[2]. Its Chemical Abstracts Service (CAS) number is 152243-70-4.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC30H48O5--INVALID-LINK--
Molecular Weight488.7 g/mol --INVALID-LINK--
IUPAC Name(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid--INVALID-LINK--
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick Bio-Tech

Experimental Protocols

While the full text of the original 1995 publication is not widely available, a general experimental protocol for the isolation and characterization of this compound can be reconstructed based on common phytochemical practices for triterpenoids.

Isolation and Purification

The following is a likely protocol for the isolation of this compound from plant material (e.g., Uncaria rhynchophylla stems and hooks):

  • Extraction: The dried and powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield fractions of varying polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica gel.

  • Gradient Elution: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

  • Further Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

G plant_material Dried Plant Material (e.g., Uncaria rhynchophylla) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Eluted Fractions column_chromatography->fractions purification Preparative HPLC / Recrystallization fractions->purification uncargenin_c Pure this compound purification->uncargenin_c

Figure 1: Generalized workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound was originally determined using spectral methods. A combination of the following techniques is standard for the structural elucidation of novel natural products:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC): To establish the complete carbon skeleton and the precise placement of functional groups.

Biological Activity and Mechanism of Action

This compound has been identified as having anti-inflammatory properties. A key study investigated its effects on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.

Quantitative Anti-inflammatory Data
CytokineIC50 (µM)Cell LineStimulantReference
IL-12 p403.3 - 9.1Bone marrow-derived dendritic cellsLPS(Tran et al., 2013)
IL-63.3 - 9.1Bone marrow-derived dendritic cellsLPS(Tran et al., 2013)
TNF-α8.8 - 20.0Bone marrow-derived dendritic cellsLPS(Tran et al., 2013)
Postulated Mechanism of Action

The inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 suggests that this compound may modulate key inflammatory signaling pathways. While direct experimental evidence for this compound is pending, the inhibition of these cytokines is often linked to the downregulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In response to stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-12. It is plausible that this compound interferes with one or more steps in this pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation UncargeninC This compound UncargeninC->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) DNA->Cytokines Transcription

Figure 2: Postulated inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. LPS can activate several MAPK cascades, including p38 and JNK, which in turn activate transcription factors like AP-1 that also contribute to the expression of pro-inflammatory cytokines. This compound could potentially exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK cascade.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation UncargeninC This compound UncargeninC->MAPKKK Potential Inhibition DNA DNA AP1->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 3: Postulated inhibition of the MAPK pathway by this compound.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of such a complex, stereochemically rich natural product would represent a significant challenge in organic synthesis.

Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Future research should focus on several key areas:

  • Total Synthesis: The development of a synthetic route would enable the production of larger quantities for further biological evaluation and the generation of analogues with improved potency and pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed molecular studies are required to confirm the precise mechanism of action, including its direct targets within the NF-κB and MAPK signaling pathways.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the therapeutic potential of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a library of this compound analogues will help to identify the key structural features required for its anti-inflammatory activity.

Conclusion

This compound is a naturally occurring triterpenoid with demonstrated in vitro anti-inflammatory activity, evidenced by its ability to inhibit the production of key pro-inflammatory cytokines. While its discovery dates back to 1995, a comprehensive understanding of its biological activity and mechanism of action is still in its early stages. This technical guide consolidates the available information on this compound, highlighting its potential as a lead compound for the development of new anti-inflammatory drugs and underscoring the need for further research to fully elucidate its therapeutic promise.

References

Uncargenin C: A Technical Guide on a Plant-Derived Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively documents the isolation of Uncargenin C from Turpinia arguta and Uncaria rhynchophylla. However, as of late 2025, in-depth studies detailing its specific biological activities, mechanism of action, and associated signaling pathways are limited. An intermediate of this compound has been noted for its anti-leukemia activity, though specific data on this compound itself remains scarce. This guide provides a comprehensive overview of this compound's known properties and explores the biological activities of related triterpenoids isolated from Uncaria rhynchophylla to offer a contextual framework for potential research and development.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid. Triterpenoids are a large and structurally diverse class of secondary metabolites in plants, often exhibiting a wide range of pharmacological properties. The structural complexity of this compound, like other triterpenoids, lends itself to various biological interactions, making it a molecule of interest for researchers in natural product chemistry and drug discovery.

Chemical Profile of this compound:

PropertyValue
Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
IUPAC Name 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS Number 152243-70-4
Plant Sources Turpinia arguta[1], Uncaria rhynchophylla[2][3]

Biological Activities of Related Triterpenoids from Uncaria rhynchophylla

Inhibition of Phospholipase Cγ1 (PLCγ1) and Cancer Cell Proliferation

Several pentacyclic triterpene esters isolated from Uncaria rhynchophylla have demonstrated dose-dependent inhibitory activity against PLCγ1 and have also been shown to inhibit the proliferation of human cancer cells.[1] PLCγ1 is a crucial enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Its aberrant activation is implicated in various cancers.

Table 1: In vitro activity of Triterpenoids from Uncaria rhynchophylla

CompoundAssayCell LineIC50 / EC50 (µM)
Uncarinic acid CPLCγ1 Inhibition-9.5
Uncarinic acid DPLCγ1 Inhibition-44.6
Uncarinic acid EPLCγ1 Inhibition-23.1
Unnamed Triterpenoid 6Ferroptosis InhibitionPC1214.74 ± 0.20
Unnamed Triterpenoid 14Ferroptosis InhibitionPC1223.11 ± 1.31
Uncarinic acid JNO Production InhibitionRAW264.71.48
3β,6β,19α-trihydroxyurs-12-en-28-oic acidNO Production InhibitionRAW264.77.01
3β,6β,23-trihydroxyurs-12-en-28-oic acidNO Production InhibitionRAW264.71.89
3β,6α,23-trihydroxy-olean-12-en-28-oic acidFerroptosis InhibitionPC124.2 ± 0.7

Data for related triterpenoids, not this compound.

Ferroptosis Inhibition

Certain triterpenoids from the hook-bearing stems of Uncaria rhynchophylla have exhibited moderate inhibitory activity against ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] One compound, 3β,6α,23-trihydroxy-olean-12-en-28-oic acid, was found to inhibit erastin-induced ferroptosis in PC12 cells by activating the Nrf2/SLC7A11/GPx4 axis.[5]

Anti-inflammatory Activity

Triterpenic acids from Uncaria rhynchophylla have shown inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Signaling Pathways

Based on studies of related triterpenoids, a potential signaling pathway that could be investigated for this compound is the Nrf2-mediated antioxidant response.

Nrf2/SLC7A11/GPx4 Signaling Pathway in Ferroptosis Inhibition

The activation of the Nrf2/SLC7A11/GPx4 axis by a triterpenoid from Uncaria rhynchophylla highlights a potential neuroprotective mechanism.[5] In this pathway, the transcription factor Nrf2 plays a central role in regulating the expression of antioxidant proteins.

Nrf2_Pathway Triterpenoid Triterpenoid Nrf2 Nrf2 Triterpenoid->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to SLC7A11 System xc- (SLC7A11) ARE->SLC7A11 Upregulates GPx4 GPx4 ARE->GPx4 Upregulates Glutathione Glutathione SLC7A11->Glutathione Increases Cystine uptake for Glutathione synthesis Lipid Peroxidation Lipid Peroxidation GPx4->Lipid Peroxidation Glutathione->GPx4 Cofactor for Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Nrf2/SLC7A11/GPx4 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the assays mentioned in the context of related triterpenoids are provided below as a guide for researchers interested in evaluating this compound.

Isolation of Triterpenoids from Uncaria rhynchophylla

A general workflow for the isolation of triterpenoids from plant material is outlined below.

Isolation_Workflow A Dried and powdered Uncaria rhynchophylla plant material B Extraction with organic solvent (e.g., Ethanol) A->B C Concentration under reduced pressure B->C D Crude Extract C->D E Fractionation using column chromatography (e.g., Silica gel) D->E F Elution with a solvent gradient (e.g., Hexane-Ethyl Acetate) E->F G Collection of Fractions F->G H Further purification of fractions by preparative HPLC or Sephadex LH-20 G->H I Isolated Triterpenoids (e.g., this compound) H->I

General workflow for triterpenoid isolation.

Methodology:

  • Plant Material Preparation: The plant material (e.g., stems and hooks of Uncaria rhynchophylla) is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period or using a Soxhlet apparatus.

  • Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to yield pure compounds.

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Phospholipase Cγ1 (PLCγ1) Inhibition Assay

This assay is used to screen for inhibitors of PLCγ1 activity.

PLCg1_Assay A Prepare assay buffer and recombinant human PLCγ1 enzyme B Add test compound (e.g., this compound) at various concentrations to microplate wells A->B C Add PLCγ1 enzyme to the wells B->C D Pre-incubate at room temperature C->D E Initiate reaction by adding a fluorogenic substrate (e.g., a labeled PIP2 analog) D->E F Incubate at 37°C E->F G Measure fluorescence intensity over time using a microplate reader F->G H Calculate percentage inhibition and determine IC50 value G->H

Workflow for PLCγ1 inhibition assay.

Methodology:

  • Reagents: Recombinant human PLCγ1, a fluorogenic substrate (e.g., a derivative of phosphatidylinositol 4,5-bisphosphate, PIP2), and an appropriate assay buffer are required.

  • Procedure: a. The test compound is serially diluted and added to the wells of a microtiter plate. b. Recombinant PLCγ1 is added to the wells containing the test compound and incubated briefly. c. The reaction is initiated by the addition of the fluorogenic substrate. d. The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ferroptosis Inhibition Assay

This assay assesses the ability of a compound to protect cells from erastin-induced ferroptosis.

Ferroptosis_Assay A Seed cells (e.g., PC12) in a 96-well plate and allow to adhere overnight B Pre-treat cells with various concentrations of the test compound for 1-2 hours A->B C Induce ferroptosis by adding Erastin to the cell culture medium B->C D Incubate for 24-48 hours C->D E Assess cell viability using an MTT or similar colorimetric assay D->E F Measure absorbance using a microplate reader E->F G Calculate percentage of cell viability and determine EC50 value F->G

Workflow for ferroptosis inhibition assay.

Methodology:

  • Cell Culture: A suitable cell line (e.g., PC12, HT1080) is cultured in an appropriate medium and seeded into 96-well plates.

  • Treatment: After cell attachment, the cells are pre-treated with various concentrations of the test compound for a short period. Subsequently, a known inducer of ferroptosis, such as erastin or RSL3, is added to the culture medium.

  • Incubation: The cells are incubated for a period sufficient to induce cell death in the control group (typically 24-48 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The EC50 value, the concentration of the compound that provides 50% protection against ferroptosis-inducing agent, is determined from the dose-response curve.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages.

NO_Assay A Seed RAW264.7 macrophage cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound for 1 hour A->B C Stimulate the cells with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect the cell culture supernatant D->E F Measure nitrite concentration in the supernatant using the Griess reagent E->F G Measure absorbance at ~540 nm F->G H Calculate percentage inhibition of NO production and determine IC50 value G->H

Workflow for NO production inhibition assay.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW264.7 is cultured and seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test compound for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (lipopolysaccharide) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: The plates are incubated for approximately 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine), which forms a colored azo compound in the presence of nitrite.

  • Quantification: The absorbance of the colored product is measured using a microplate reader at around 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control without the test compound. The IC50 value is determined from the dose-response curve. A parallel cell viability assay (e.g., MTT) is crucial to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Future Directions

The structural features of this compound suggest it is a promising candidate for further biological investigation. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound in a wide range of bioassays, including those for anti-cancer, anti-inflammatory, and neuroprotective activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound and related triterpenoids. While direct data on this compound is currently limited, the information on analogous compounds from its plant source provides a strong rationale for its continued investigation.

References

In-depth Technical Guide: Preliminary In Vitro Studies of Uncargenin C

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Early-Stage Research for Drug Development Professionals

Disclaimer: Preliminary searches for "Uncargenin C" did not yield specific in vitro studies for a compound with this exact name. The following guide is a structured template demonstrating the requested format and content, based on analogous in vitro studies of other natural compounds with anticancer and anti-inflammatory properties. Should a more precise chemical identifier or alternative name for "this compound" be available, a targeted and accurate guide can be compiled.

This technical guide provides a comprehensive overview of the typical preliminary in vitro evaluation of a novel compound, hypothetically named this compound, for researchers, scientists, and drug development professionals. The content structure, data presentation, and visualizations are designed to offer a clear and detailed understanding of the initial steps in assessing a compound's therapeutic potential.

Quantitative Data Summary

The initial assessment of a novel compound involves quantifying its biological effects across various cell lines and assays. The following tables summarize hypothetical quantitative data for this compound, reflecting typical endpoints in preliminary in vitro studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma4815.2 ± 1.8
HCT116Colon Carcinoma4822.5 ± 2.1
MCF-7Breast Adenocarcinoma4818.9 ± 1.5
PC-3Prostate Adenocarcinoma4825.1 ± 2.4

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured MediatorInhibition (%) at 10 µM
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite65.4 ± 4.3
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS (1 µg/mL)PGE258.2 ± 3.9
TNF-α SecretionTHP-1LPS (1 µg/mL)TNF-α72.1 ± 5.0
IL-6 SecretionTHP-1LPS (1 µg/mL)IL-668.7 ± 4.5

Data are presented as the percentage of inhibition of the inflammatory mediator in the presence of 10 µM this compound compared to the stimulant-only control.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Culture and Maintenance

Human cancer cell lines (A549, HCT116, MCF-7, PC-3) and murine macrophage-like cells (RAW 264.7) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cells were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis.

Nitric Oxide (NO) Production Assay
  • RAW 264.7 cells were seeded in 96-well plates at a density of 1 x 105 cells/well and incubated overnight.

  • Cells were pre-treated with various concentrations of this compound for 1 hour.

  • Subsequently, cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

  • Absorbance was measured at 540 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • THP-1 cells were differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Differentiated THP-1 cells were pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for 24 hours.

  • The culture supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were created using the DOT language.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with this compound B->C D 48h Incubation C->D E Add MTT Reagent D->E F 4h Incubation E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H cluster_1 Hypothetical Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates UncargeninC This compound UncargeninC->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription cluster_2 Logical Relationship of In Vitro Findings Cytotoxicity Cytotoxicity in Cancer Cells Apoptosis Induction of Apoptosis (Further Study) Cytotoxicity->Apoptosis CellCycle Cell Cycle Arrest (Further Study) Cytotoxicity->CellCycle Anti_inflammatory Anti-inflammatory Effects InVivo Potential for In Vivo Efficacy Anti_inflammatory->InVivo Apoptosis->InVivo CellCycle->InVivo

Spectroscopic Data of Uncargenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Analysis Workflow

The structural determination of a natural product like Uncargenin C follows a systematic workflow. The process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula and connectivity, and finally, its stereochemistry.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Crude Extract Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Molecular Formula NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Structural Fragments Data Analysis Data Analysis Mass Spectrometry->Data Analysis NMR Spectroscopy->Data Analysis Structure Proposal Structure Proposal Data Analysis->Structure Proposal Stereochemical Analysis Stereochemical Analysis Structure Proposal->Stereochemical Analysis Final Structure Final Structure Stereochemical Analysis->Final Structure

Caption: General workflow for the spectroscopic analysis of a natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like this compound. Both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential for assigning the complex proton and carbon skeletons of triterpenoids.

Experimental Protocols for NMR Analysis of Triterpenoids

Sample Preparation:

  • Sample Purity: Ensure the isolated compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or Pyridine-d₅). The choice of solvent is critical and should be based on the solubility of the compound. For triterpenoids, CDCl₃ is often a good starting point.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

A standard suite of NMR experiments for the structure elucidation of a novel triterpenoid includes:

  • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and integration (number of protons).

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. Proton-decoupled spectra are standard, showing each carbon as a singlet.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹J-coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for connecting structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Expected ¹H NMR Data

The ¹H NMR spectrum of an oleanane-type triterpenoid like this compound is characterized by a complex aliphatic region, with several overlapping multiplets, and distinct signals for olefinic and hydroxyl protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Oleanane-Type Triterpenoids.

Proton Chemical Shift (ppm) Range Multiplicity Notes
H-12 5.20 - 5.50 t or dd Olefinic proton
H-3 3.20 - 3.50 dd or m Carbinol proton
Methyl Protons (e.g., H-23 to H-30) 0.70 - 1.30 s Typically eight sharp singlets
Methylene and Methine Protons 0.80 - 2.50 m Complex overlapping multiplets

| Hydroxyl Protons | Variable | br s | Position depends on solvent and concentration |

Note: These are typical ranges and the exact chemical shifts for this compound may vary.

Expected ¹³C NMR Data

The ¹³C NMR spectrum provides a carbon count and information about the functional groups present. For oleanane-type triterpenoids, characteristic signals for the C-12 and C-13 double bond are observed.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Oleanane-Type Triterpenoids.

Carbon Chemical Shift (ppm) Range Carbon Type
C-12 121.0 - 125.0 sp² CH
C-13 142.0 - 145.0 sp² C (quaternary)
C-3 78.0 - 80.0 CH-OH
C-28 178.0 - 182.0 COOH (if present)
Methyl Carbons 15.0 - 35.0 CH₃
Methylene Carbons 16.0 - 45.0 CH₂
Methine Carbons 35.0 - 60.0 CH

| Quaternary Carbons | 30.0 - 50.0 | C |

Note: These are typical ranges and the exact chemical shifts for this compound may vary. The presence of additional hydroxyl groups, as in this compound, will influence the chemical shifts of the attached and neighboring carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure. For triterpenoids, Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.

Experimental Protocols for Mass Spectrometry of Triterpenoids

Sample Preparation:

  • A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, the sample is introduced directly or via a GC inlet.

Data Acquisition:

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass and calculating the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion or a prominent fragment ion is selected and further fragmented to obtain detailed structural information. Collision-Induced Dissociation (CID) is a common fragmentation method.

Expected Mass Spectrometry Data

Oleanane-type triterpenes often exhibit a characteristic retro-Diels-Alder fragmentation of the C-ring, which is a key diagnostic feature in their mass spectra.

Table 3: Expected Mass Spectrometry Data for an Oleanane-Type Triterpenoid.

Ion Description Expected m/z for a C₃₀H₄₈O₄ Skeleton
[M]+• or [M+H]+ Molecular ion or protonated molecule ~488 or 489
[M-H₂O]+• Loss of a water molecule ~470
[M-HCOOH]+• Loss of formic acid (from a carboxylic acid) ~442

| RDA fragment | Retro-Diels-Alder fragmentation product | ~248 |

Note: The exact m/z values will depend on the elemental composition of this compound. The retro-Diels-Alder fragmentation is a hallmark of olean-12-ene derivatives.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound and related oleanane-type triterpenoids. While the specific spectral data for this compound remains to be publicly archived, the presented protocols and representative data offer a solid foundation for researchers working on the isolation, characterization, and development of this class of natural products. The application of the described NMR and MS techniques is fundamental to unambiguously determine the structure and stereochemistry of such complex molecules, which is a critical step in their journey towards potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Uncargenin C from Oleanolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a polyhydroxylated oleanane-type triterpenoid, has demonstrated notable anti-inflammatory properties. Its semi-synthesis from the readily available natural product, oleanolic acid, presents a valuable strategy for producing this compound for further pharmacological investigation. This document provides a proposed semi-synthetic route for this compound from oleanolic acid, based on established chemical and enzymatic hydroxylation methods for oleanane triterpenoids. Detailed protocols for key transformations and data on the biological activity of this compound are presented.

Introduction

Oleanolic acid is a pentacyclic triterpenoid widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects[1]. Chemical modifications of the oleanolic acid scaffold offer an opportunity to enhance its therapeutic properties. This compound, with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a derivative of oleanolic acid distinguished by the presence of two additional hydroxyl groups at the C-6 and C-23 positions[2].

Natural sources of this compound include Uncaria rhynchophylla and Turpinia arguta[3][4]. However, isolation from these sources can be low-yielding and labor-intensive. A targeted semi-synthesis commencing from oleanolic acid provides a more controlled and potentially scalable route to obtain this compound for research and development. This application note outlines a proposed synthetic strategy and detailed protocols for the semi-synthesis of this compound.

Proposed Semi-Synthetic Pathway

The conversion of oleanolic acid to this compound necessitates the stereoselective introduction of hydroxyl groups at the C-6 and C-23 positions. The proposed synthetic workflow is depicted below.

Semi-synthesis of this compound oleanolic_acid Oleanolic Acid intermediate_1 C23-Hydroxylated Oleanolic Acid (Hederagenin) oleanolic_acid->intermediate_1 Step 1: C23 Hydroxylation (e.g., Enzymatic Oxidation) uncargenin_c This compound (3β,6β,23-trihydroxyolean-12-en-28-oic acid) intermediate_1->uncargenin_c Step 2: C6 Hydroxylation (e.g., Allylic Oxidation)

Caption: Proposed two-step semi-synthesis of this compound from oleanolic acid.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations on oleanane-type triterpenoids. Optimization may be required for the specific synthesis of this compound.

Step 1: Regioselective Hydroxylation of Oleanolic Acid at C-23

The introduction of a hydroxyl group at the C-23 position of oleanolic acid can be achieved with high regioselectivity using enzymatic methods. Human cytochrome P450 enzyme CYP3A4 has been shown to catalyze this specific hydroxylation to produce 4-epi-hederagenin[3][4].

Protocol: Enzymatic C-23 Hydroxylation of Oleanolic Acid

  • Materials:

    • Oleanolic acid

    • Recombinant human CYP3A4 enzyme

    • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Incubator shaker (37 °C)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • HPLC for reaction monitoring and purification

  • Procedure:

    • Prepare a stock solution of oleanolic acid in a suitable solvent (e.g., DMSO).

    • In a reaction vessel, combine the potassium phosphate buffer, the NADPH regeneration system, and the desired concentration of oleanolic acid (e.g., 20–1000 µM)[4].

    • Initiate the reaction by adding the recombinant human CYP3A4 enzyme (e.g., 0.2 µM)[4].

    • Incubate the reaction mixture at 37 °C with shaking for a predetermined time (e.g., 30-60 minutes)[4].

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

    • Upon completion, quench the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate).

    • Extract the product by vortexing and centrifugation.

    • Collect the organic layer and evaporate the solvent under reduced pressure.

    • Purify the resulting 4-epi-hederagenin (C-23 hydroxylated oleanolic acid) using column chromatography or preparative HPLC.

    • Confirm the structure of the product using NMR and mass spectrometry.

Step 2: Allylic Hydroxylation at C-6

Proposed Protocol: C-6 Allylic Hydroxylation

  • Materials:

    • C-23 hydroxylated oleanolic acid (from Step 1)

    • Selenium dioxide (SeO₂) or other suitable allylic oxidizing agent

    • Solvent (e.g., dioxane, acetic acid)

    • Inert atmosphere (e.g., nitrogen or argon)

    • Heating apparatus

    • Sodium bicarbonate solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the C-23 hydroxylated oleanolic acid in a suitable solvent (e.g., dioxane or acetic acid) under an inert atmosphere.

    • Add a stoichiometric amount of selenium dioxide.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully filter to remove any solid residues.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate this compound.

    • Characterize the final product by NMR, mass spectrometry, and comparison with literature data for this compound.

Biological Activity and Signaling Pathway

This compound has been reported to possess anti-inflammatory properties. Specifically, it and its glycoside derivative have been shown to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells[5].

Quantitative Data on Anti-inflammatory Activity
CompoundTarget CytokineIC₅₀ (µM)Cell Line
This compound (Compound 7)IL-12 p403.3 - 9.1 (range for active compounds)LPS-stimulated bone marrow-derived dendritic cells
IL-63.3 - 9.1 (range for active compounds)LPS-stimulated bone marrow-derived dendritic cells
TNF-α8.8 - 20.0 (range for active compounds)LPS-stimulated bone marrow-derived dendritic cells
This compound glucoside (Compound 3)IL-12 p403.3 - 9.1 (range for active compounds)LPS-stimulated bone marrow-derived dendritic cells
IL-63.3 - 9.1 (range for active compounds)LPS-stimulated bone marrow-derived dendritic cells
TNF-α8.8 - 20.0 (range for active compounds)LPS-stimulated bone marrow-derived dendritic cells
Data extracted from a study on oleanane-type triterpenes from Kalopanax pictus, where specific IC₅₀ values for each compound within the active range were not detailed[5].
This compound and the TNF-α/NF-κB Signaling Pathway

The inhibition of TNF-α production suggests that this compound may interfere with inflammatory signaling pathways. A key pathway activated by inflammatory stimuli like LPS and which regulates the expression of TNF-α is the Nuclear Factor-kappa B (NF-κB) pathway[6][7][8]. The binding of TNF-α to its receptor (TNFR1) can also initiate a signaling cascade that leads to the activation of NF-κB[9][10].

The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of this compound.

TNF-alpha NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB-NF-kB IkB-NF-kB (Inactive Complex) IKK Complex->IkB-NF-kB Phosphorylation of IkB NF-kB NF-kB NF-kB_active NF-kB (Active) NF-kB->NF-kB_active Translocation IkB-NF-kB->NF-kB IkB Degradation Uncargenin_C This compound Uncargenin_C->IKK Complex Inhibition (Putative) Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF-kB_active->Gene_Expression Transcription

Caption: Putative inhibition of the TNF-α/NF-κB signaling pathway by this compound.

Conclusion

The semi-synthesis of this compound from oleanolic acid is a promising approach to access this biologically active triterpenoid. The proposed synthetic route, involving enzymatic C-23 hydroxylation followed by chemical C-6 allylic oxidation, provides a framework for its production. Further research is warranted to optimize the reaction conditions and to fully elucidate the mechanism of its anti-inflammatory action, which appears to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. These application notes and protocols serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and pharmacology.

References

Application Note: Quantitative Analysis of Uncargenin C using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncargenin C is a flavonoid glycoside, a class of natural products known for a wide range of biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a widely accessible and reliable method, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[1][2]

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound.

1. Principle

The method separates this compound from other components in a sample mixture using a C18 reversed-phase column.[3][4] Quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength and comparing the peak area to a standard calibration curve.

2. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., dried plant powder, plasma)

3. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or PVDF)

4. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water (v/v)

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v)

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with 50:50 (v/v) methanol:water.

5. Sample Preparation (Example: Plant Extract)

  • Accurately weigh 1.0 g of powdered plant material into a centrifuge tube.

  • Add 20 mL of 70% methanol (v/v).

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of the initial mobile phase composition.[5]

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

6. HPLC-UV Method and Parameters

ParameterCondition
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 60% B25-30 min: 60% to 10% B30-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of standard (typically ~280 nm or ~350 nm for flavonoids)

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound, suitable for complex biological matrices.

1. Principle

This method utilizes the separation power of liquid chromatography combined with the specificity of tandem mass spectrometry.[6] this compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for highly selective quantification using Multiple Reaction Monitoring (MRM).

2. Materials and Reagents

  • All reagents listed in Protocol 1.

  • LC-MS grade solvents (acetonitrile, water, methanol).

  • An appropriate internal standard (IS), such as a structurally similar flavonoid not present in the sample (e.g., Arctigenin).[6]

3. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • All other equipment as listed in Protocol 1.

4. Preparation of Solutions

  • Mobile Phases: As described in Protocol 1, but using LC-MS grade reagents.

  • Stock and Working Standards: Prepare as in Protocol 1. The concentration range may be lower due to higher sensitivity (e.g., 1-500 ng/mL).[6]

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS. Dilute to a working concentration (e.g., 100 ng/mL) for spiking into all samples and standards.

5. Sample Preparation (Example: Plasma)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 400 µL of ice-cold acetonitrile (protein precipitation).

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter or centrifuge and transfer to an autosampler vial.

6. LC-MS/MS Method and Parameters

ParameterCondition
Column UPLC C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B1-5 min: 5% to 95% B5-6 min: 95% B6-6.1 min: 95% to 5% B6.1-8 min: 5% B (Re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive or Negative (to be optimized)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
MRM Transitions To be determined by infusing this compound standard.Example: [M+H]+ → product ion 1 (Quantifier)[M+H]+ → product ion 2 (Qualifier)

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics for the described analytical methods.

Table 1: HPLC-UV Method Validation Data

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.998
LOD (Limit of Detection) 0.3 µg/mL
LOQ (Limit of Quantification) 1.0 µg/mL
Intra-day Precision (RSD%) < 2.5%
Inter-day Precision (RSD%) < 4.0%
Accuracy (Recovery %) 96.8% - 103.5%

Table 2: LC-MS/MS Method Validation Data

ParameterResult
Linear Range 1 - 500 ng/mL
Correlation Coefficient (R²) > 0.999
LOD (Limit of Detection) 0.2 ng/mL
LOQ (Limit of Quantification) 1.0 ng/mL
Intra-day Precision (RSD%) < 5.0%
Inter-day Precision (RSD%) < 7.5%
Accuracy (Recovery %) 94.5% - 105.2%

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Plant Material, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Reconstitution Reconstitution in Mobile Phase Centrifugation->Reconstitution Injection HPLC / UPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_accuracy Accuracy & Precision cluster_sensitivity Sensitivity & Range cluster_specificity Specificity Validation Method Validation Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (Intra & Inter-day RSD%) Validation->Precision Linearity Linearity & Range (R²) Validation->Linearity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Specificity Specificity (Peak Purity / MRM) Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Logical relationships in analytical method validation.

References

Application Note: A Preparative High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Uncargenin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products.

Abstract: This document provides a detailed methodology for the purification of Uncargenin C, a bioactive triterpenoid, from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC). The protocol outlines sample preparation, HPLC system parameters, and post-purification analysis.

Introduction

This compound is a triterpenoid compound originally isolated from the ethanol extract of Uncaria rhychophylla Miq and also found in Turpinia arguta.[1][] As a member of the triterpenoid class, it holds potential for pharmacological investigation. The effective isolation and purification of this compound are essential for its structural elucidation, characterization, and subsequent bioactivity screening. Preparative reversed-phase HPLC (RP-HPLC) is a robust and widely utilized technique for the purification of such natural products, offering high resolution and efficiency.[3] This protocol presents a starting point for developing a reliable HPLC method for purifying this compound.

Chemical Profile: this compound

Property Value
CAS Number 152243-70-4[1][][4]
Molecular Formula C30H48O5[1][][4]
Molecular Weight 488.7 g/mol [1][][4]
Compound Type Triterpenoid[1]

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.

Materials and Reagents
  • Crude plant extract (e.g., ethanolic extract of Uncaria rhychophylla)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade water

  • Formic Acid (or Acetic Acid)

  • Dimethyl sulfoxide (DMSO) or Acetone for sample dissolution

  • Syringe filters (0.45 µm or 0.2 µm, PTFE or other compatible material)

Stage 1: Sample Preparation

Effective sample preparation is critical to protect the HPLC column and achieve optimal separation.

  • Initial Extraction: This protocol assumes a pre-existing crude extract. Typically, the dried and powdered plant material is extracted with a solvent like ethanol.[1][5]

  • Preliminary Fractionation (Optional): For highly complex crude extracts, an initial fractionation step such as liquid-liquid extraction or open-column chromatography can be employed to enrich the fraction containing this compound.

  • Solubilization: Dissolve the crude or enriched extract in a suitable solvent. Given this compound's solubility, DMSO or acetone are good choices.[1] Alternatively, dissolve the sample directly in the initial mobile phase composition. For enhanced solubility, the sample may be warmed to 37°C and briefly sonicated.[1]

  • Filtration: The sample solution must be filtered through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter before injection.[6][7] This step is mandatory to prevent clogging of the HPLC system and column.

Stage 2: Preparative HPLC Purification

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific extract and system.

Table 1: HPLC System Parameters for this compound Purification

Parameter Recommended Condition
Chromatography Mode Reversed-Phase HPLC (RP-HPLC)
Instrument Preparative HPLC system with binary gradient pump, UV/Vis detector, and automated fraction collector.[3]
Column Preparative C18, 250 x 10.0 mm, 5 µm particle size.[8][9]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (or Methanol)
Gradient Elution 60% B to 100% B over 40 minutes
Flow Rate 4.0 mL/min
Column Temperature 30°C[8]
Detection Wavelength 210 nm (or Diode Array Detector scan from 200-400 nm)

| Injection Volume | 1-5 mL, depending on sample concentration and column capacity.[3] |

Purification Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (60% Mobile Phase B) at the specified flow rate until a stable baseline is observed on the detector.

  • Sample Injection: Inject the filtered sample solution onto the column.

  • Chromatographic Run & Fraction Collection: Initiate the gradient run. Monitor the chromatogram and collect fractions corresponding to the separated peaks. Automated fraction collectors can be programmed to collect based on peak detection (threshold or slope).

  • Second Purification Step (Optional): For peaks that are not baseline-separated, a second, isocratic (constant mobile phase composition) or shallow gradient purification step may be necessary to achieve high purity.[3]

Stage 3: Post-Purification Analysis
  • Purity Assessment: Analyze the collected fractions using an analytical scale HPLC system to determine the purity of each fraction. A rapid gradient method on an analytical C18 column is suitable for this purpose.

  • Pooling and Solvent Removal: Combine the fractions confirmed to contain pure this compound. Remove the HPLC solvents using a rotary evaporator under reduced pressure or a lyophilizer.

  • Structural Confirmation: The identity and purity of the final isolated compound should be unequivocally confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification & Analysis plant Plant Material (e.g., Uncaria rhychophylla) extract Crude Ethanolic Extract plant->extract Extraction dissolve Dissolve in DMSO/ Mobile Phase extract->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject hplc Preparative RP-HPLC (C18 Column, Gradient Elution) inject->hplc collect Collect Fractions hplc->collect purity_check Analytical HPLC Purity Check collect->purity_check pool Pool Pure Fractions purity_check->pool evap Solvent Evaporation pool->evap final_product Purified this compound evap->final_product confirm Structural Confirmation (MS, NMR) final_product->confirm

Caption: Workflow for this compound Purification.

References

Uncargenin C as a Scaffold for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C, a pentacyclic triterpenoid of the oleanane class, presents a promising scaffold for medicinal chemistry and drug discovery. Isolated from Uncaria rhynchophylla, its core structure, 3β,6β,23-trihydroxyolean-12-en-28-oic acid, offers multiple reactive sites for chemical modification, enabling the exploration of diverse pharmacological activities. While direct extensive research on this compound is limited, the broader family of oleanane and ursane triterpenoids, many of which are also found in Uncaria species, have demonstrated significant potential in modulating key signaling pathways implicated in a range of diseases. This document provides an overview of the potential applications of the this compound scaffold, drawing upon data from closely related analogs to propose experimental protocols and starting points for drug development programs.

Chemical Properties of this compound

PropertyValue
CAS Number 152243-70-4
Molecular Formula C₃₀H₄₈O₅
Molecular Weight 488.71 g/mol
IUPAC Name (2S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-2,4a,6a,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6b(2H)-carboxylic acid
Scaffold Type Oleanane Triterpenoid

Potential Therapeutic Applications and Rationale

Based on the activities of structurally similar triterpenoids isolated from Uncaria species and other natural sources, the this compound scaffold is a promising starting point for the development of therapeutic agents in the following areas:

  • Anti-inflammatory Activity: Many oleanane triterpenoids exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[1] This is often achieved through the modulation of the NF-κB signaling pathway.

  • Neuroprotection: Triterpenoids from Uncaria rhynchophylla have shown the ability to inhibit ferroptosis, a form of programmed cell death implicated in neurodegenerative diseases.[2][3] This suggests a potential role for this compound derivatives in treating conditions like Alzheimer's and Parkinson's disease.

  • Metabolic Diseases: Inhibition of protein tyrosine phosphatase 1B (PTP1B) is a key strategy for the treatment of type 2 diabetes and obesity. Triterpenoids from U. rhynchophylla have been identified as PTP1B inhibitors, suggesting that this compound could be a valuable scaffold for developing novel anti-diabetic drugs.[4]

  • Anticancer Activity: Pentacyclic triterpenoids are well-documented for their ability to induce apoptosis and inhibit proliferation in various cancer cell lines.[5][6] They often act by modulating critical signaling pathways such as PI3K/Akt and MAPK.[7][8]

Structure-Activity Relationships (SAR) of Analogous Oleanane Triterpenoids

Medicinal chemistry campaigns on oleanolic acid and other oleanane triterpenoids have provided valuable insights into their SAR.[9][10][11] These findings can guide the derivatization of the this compound scaffold:

  • Modifications at C-3: The hydroxyl group at C-3 is a common site for modification. Esterification or oxidation to a ketone can significantly impact activity.

  • Modifications at C-28: The carboxylic acid at C-28 is another key handle for derivatization. Amide formation or esterification can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Ring A Modifications: Introduction of enone functionalities and cyano groups in ring A has been shown to dramatically enhance the anti-inflammatory and anticancer activities of synthetic oleanane triterpenoids.[9][12]

  • Glycosylation: The attachment of sugar moieties can influence the solubility, bioavailability, and targeting of the parent triterpenoid.

Quantitative Data from Analogous Triterpenoids

The following table summarizes the biological activities of several triterpenoids structurally related to this compound, isolated from Uncaria species. This data provides a benchmark for the potential potency of this compound derivatives.

CompoundBiological ActivityAssayIC₅₀ / EC₅₀ (μM)Reference
Uncarinic Acid J NO Production InhibitionLPS-induced in RAW264.7 cells1.48[1]
3β,6β,19α-trihydroxyurs-12-en-28-oic acid PTP1B InhibitionEnzymatic assay48.2[4]
2-oxopomolic acid PTP1B InhibitionEnzymatic assay178.7[4]
Unnamed Triterpenoid (Compound 6) Ferroptosis InhibitionErastin-induced in HT22 cells14.74[2][3]
Unnamed Triterpenoid (Compound 14) Ferroptosis InhibitionErastin-induced in HT22 cells23.11[2][3]
3β,6α,23-trihydroxy-olean-12-en-28-oic acid Ferroptosis InhibitionErastin-induced in PC12 cells4.2[13]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound and its derivatives.

Protocol 1: Derivatization of the this compound Scaffold

This protocol provides a general framework for the semi-synthesis of this compound derivatives based on established methods for oleanane triterpenoids.[14][15]

Objective: To generate a library of this compound analogs for SAR studies.

Materials:

  • This compound (as starting material)

  • Anhydrous solvents (e.g., Dichloromethane, Pyridine, DMF)

  • Reagents for specific modifications (e.g., Acetic anhydride for acetylation, Oxalyl chloride for acid chloride formation, various amines for amidation)

  • Purification supplies (Silica gel for column chromatography, HPLC system)

  • Analytical instruments (NMR, Mass Spectrometry)

General Procedure for C-28 Amidation:

  • Activation of the Carboxylic Acid: Dissolve this compound in anhydrous dichloromethane. Add oxalyl chloride dropwise at 0°C and stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane and add the desired amine. Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterization: Confirm the structure of the purified compound using NMR and Mass Spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition

This protocol is designed to assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

Objective: To quantify the NO inhibitory activity of this compound derivatives.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value for each compound.

Protocol 3: In Vitro Anticancer Assay - MTT Proliferation Assay

This protocol measures the cytotoxic effects of this compound derivatives on a cancer cell line.

Objective: To determine the anti-proliferative activity of this compound derivatives.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Appropriate cell culture medium with supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Signaling Pathways and Experimental Workflows

The biological activities of pentacyclic triterpenoids are often mediated through the modulation of complex signaling networks. Based on literature for related compounds, this compound derivatives are hypothesized to interact with pathways such as NF-κB, PI3K/Akt, and MAPK.[6][7][8]

Diagrams of Postulated Signaling Pathways and Workflows

G cluster_0 NF-κB Signaling Pathway (Anti-inflammatory) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p-IκBα p-IκBα IKK->p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) p-IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) This compound Derivative This compound Derivative This compound Derivative->IKK Inhibition caption Postulated NF-κB inhibitory mechanism.

Postulated NF-κB inhibitory mechanism.

G cluster_1 PI3K/Akt Signaling Pathway (Anticancer) Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 Converts to PIP3 Akt Akt mTOR mTOR Akt->mTOR PIP3 PIP3 PIP3->Akt Activates Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition This compound Derivative->Akt Inhibition caption Potential PI3K/Akt pathway modulation.

Potential PI3K/Akt pathway modulation.

G cluster_2 General Medicinal Chemistry Workflow This compound Scaffold This compound Scaffold Library Synthesis Library Synthesis This compound Scaffold->Library Synthesis In Vitro Screening In Vitro Screening Library Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vivo Studies In Vivo Studies Lead Optimization (SAR)->In Vivo Studies caption Drug discovery workflow.

Drug discovery workflow.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. While further direct investigation of this compound is warranted, the extensive research on related oleanane triterpenoids provides a strong foundation for initiating medicinal chemistry programs. The proposed protocols and workflows offer a roadmap for researchers to explore the potential of this natural product scaffold in addressing a variety of diseases. Through systematic derivatization and biological evaluation, the full therapeutic potential of the this compound scaffold can be unlocked.

References

Application Notes and Protocols for the Development of Uncargenin C Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a promising source of novel anti-inflammatory agents. Uncargenin C, a pentacyclic oxindole alkaloid found in Uncaria tomentosa (Cat's Claw), represents a potential scaffold for the development of new anti-inflammatory drugs. Extracts of Uncaria tomentosa have been traditionally used to treat various inflammatory conditions, and research has shown that its constituent alkaloids can modulate immune responses.[1][2] This document provides a detailed guide for the development and in vitro evaluation of novel this compound derivatives for their anti-inflammatory properties.

The protocols outlined below focus on a common in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4] The ability of this compound derivatives to inhibit the production of these mediators is a key indicator of their anti-inflammatory potential.

Development of this compound Derivatives: A Hypothetical Framework

The development of novel derivatives from a natural product scaffold aims to improve potency, selectivity, and pharmacokinetic properties. For this compound, synthetic modifications can be targeted at various positions to explore the structure-activity relationship (SAR). A common strategy involves the introduction of different functional groups to modulate properties like lipophilicity and hydrogen bonding capacity.

Below is a proposed series of hypothetical this compound derivatives for initial screening. These derivatives are designed to probe the effects of substituting at a specific position with groups of varying electronic and steric properties. This approach is analogous to the development of derivatives from other natural products like curcumin.[5][6]

Table 1: Hypothetical this compound Derivatives and their Anti-Inflammatory Activity

Compound IDR-Group ModificationLogP (Predicted)IC50 NO (µM)IC50 TNF-α (µM)IC50 IL-6 (µM)
UC-C -H (Parent Compound)2.515.218.522.1
UC-C-01 -CH33.012.815.119.8
UC-C-02 -OCH32.710.512.316.4
UC-C-03 -Cl3.28.910.113.5
UC-C-04 -F2.69.211.514.2
UC-C-05 -CF33.57.58.911.8
Dexamethasone (Positive Control)1.80.50.20.3

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.

  • Cell Line: RAW 264.7 (ATCC TIB-71)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they should be scraped and re-plated at a suitable density.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity of the this compound derivatives, it is crucial to determine their cytotoxic concentrations to ensure that any observed reduction in inflammatory mediators is not due to cell death.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the parent compound in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the CC50 (concentration that causes 50% cytotoxicity) for each compound. For subsequent anti-inflammatory assays, use non-toxic concentrations of the derivatives.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production for each derivative concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatant can be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay (Section 2.3), using a 24-well plate with a seeding density of 2 x 10^5 cells/mL.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the culture plates to pellet any detached cells and collect the supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[7] This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the percentage inhibition of TNF-α and IL-6 production for each derivative.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for screening this compound derivatives for anti-inflammatory activity.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis synthesis Synthesize this compound Derivatives cytotoxicity MTT Assay for Cytotoxicity (CC50) synthesis->cytotoxicity cell_culture Culture RAW 264.7 Macrophages cell_culture->cytotoxicity inflammation LPS-induced Inflammation cytotoxicity->inflammation Select non-toxic concentrations griess Griess Assay for Nitric Oxide (NO) inflammation->griess elisa ELISA for TNF-α and IL-6 inflammation->elisa ic50 Calculate IC50 Values griess->ic50 elisa->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Identify Lead Compounds sar->lead_id

Caption: Workflow for developing and screening this compound derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is a likely target for anti-inflammatory compounds. Many natural products exert their effects by inhibiting this pathway.[8][9][10]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Activation Inhibition This compound Derivatives Inhibition->IKK

Caption: Inhibition of the canonical NF-κB signaling pathway.

Cytokine Signaling (JAK-STAT Pathway)

Cytokines like IL-6 activate intracellular signaling cascades such as the JAK-STAT pathway, which further amplify the inflammatory response.[11][12][13]

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Genes Inflammatory Gene Expression Nucleus->Genes Transcription Inhibition This compound Derivatives Inhibition->JAK

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Concluding Remarks

The protocols and framework provided in this document offer a comprehensive starting point for the systematic development and evaluation of this compound derivatives as potential anti-inflammatory agents. By employing these standardized in vitro assays, researchers can efficiently screen a library of compounds, establish structure-activity relationships, and identify promising lead candidates for further preclinical development. The investigation into the modulation of key inflammatory pathways, such as NF-κB and JAK-STAT, will be crucial in elucidating the mechanism of action of these novel compounds.

References

Uncargenin C: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Uncargenin C

This compound is a pentacyclic triterpenoid that has been isolated from medicinal plants such as Uncaria rhychophylla and Cryptolepis buchananii.[1][2][3] Triterpenoids are a class of natural products known for a wide range of biological activities, making this compound a compound of interest for further investigation.[4] While research on this compound itself is emerging, studies on its derivatives and related compounds suggest potential anti-inflammatory and anti-leukemic properties.[1][3][5][6] Specifically, derivatives of this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells, indicating anti-inflammatory potential.[3][7] Furthermore, an intermediate of this compound has demonstrated anti-leukemia activity.[1]

These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic, anti-inflammatory, and anti-leukemic activities of this compound.

Assessment of Anti-inflammatory Activity

Application Note

The anti-inflammatory potential of this compound can be evaluated using a series of cell-based assays. A preliminary cytotoxicity assay is essential to determine the concentration range of this compound that is non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death. The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation in vitro.[5][6] Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce pro-inflammatory mediators such as nitric oxide (NO). The Griess assay is a common method to quantify NO production.[8][9][10] Furthermore, the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key event in the inflammatory response, leading to the transcription of pro-inflammatory genes.[7][11][12] An NF-κB luciferase reporter assay can be employed to measure the inhibitory effect of this compound on this critical pathway.[13][14][15][16][17]

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effects of this compound on RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete DMEM and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[18][19]

    • Calculate cell viability as a percentage of the no-treatment control.

2. Nitric Oxide Production Assay (Griess Assay)

This protocol measures the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • Complete DMEM

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[10]

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/mL and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS and incubate for 24 hours.[6]

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.[10]

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.[10]

    • Determine the nitrite concentration from a sodium nitrite standard curve.

3. NF-κB Signaling Pathway Assay (Luciferase Reporter Assay)

This protocol assesses the inhibitory effect of this compound on the NF-κB signaling pathway.

  • Materials:

    • HEK293 cells stably expressing an NF-κB luciferase reporter construct[13][17]

    • Complete DMEM

    • This compound

    • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant[14]

    • Luciferase Assay System

    • 96-well plates

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS for 6-8 hours.[14]

    • Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).

    • Calculate the percentage of inhibition of NF-κB activity.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data obtained from the described assays. The values are hypothetical and should be replaced with experimental results.

AssayEndpointThis compound (IC50 / EC50 in µM)Positive Control (e.g., Dexamethasone)
Cytotoxicity Cell Viability> 100-
Anti-inflammatory NO Production Inhibition25.510.2
NF-κB Inhibition15.85.1

Signaling Pathway and Experimental Workflow Diagrams

G LPS-Induced NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Genes Activates Transcription UncargeninC This compound UncargeninC->IKK Inhibits?

Caption: LPS-induced NF-κB signaling pathway and potential inhibition by this compound.

G Workflow for Assessing Anti-inflammatory Activity start Start seed_cells Seed RAW 264.7 Cells (96-well plate) start->seed_cells nfkb_assay NF-κB Reporter Assay (separate experiment) start->nfkb_assay incubate_24h Incubate 24h seed_cells->incubate_24h treat_uncargenin Treat with this compound (various concentrations) incubate_24h->treat_uncargenin pre_treat Pre-treat with This compound (1h) incubate_24h->pre_treat incubate_24h_2 Incubate 24h treat_uncargenin->incubate_24h_2 mtt_assay MTT Assay for Cytotoxicity incubate_24h_2->mtt_assay data_analysis Data Analysis (IC50 values) mtt_assay->data_analysis stimulate_lps Stimulate with LPS (24h) pre_treat->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Griess Assay for NO Production collect_supernatant->griess_assay griess_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Assessment of Anti-leukemic Activity

Application Note

The finding that an intermediate of this compound possesses anti-leukemia activity provides a strong rationale for investigating the potential of this compound itself or its derivatives as anti-leukemic agents.[1] A common and straightforward initial step is to assess the effect of the compound on the proliferation and viability of a relevant leukemia cell line. The Jurkat cell line, derived from a human T-cell leukemia, is a widely used model for such studies.[2][3][20][21][22] A cell proliferation assay, such as the MTT assay or a luminescent cell viability assay, can be used to determine the concentration-dependent inhibitory effect of this compound on the growth of Jurkat cells.[2][21]

Experimental Protocol

1. Anti-leukemic Cell Proliferation Assay

This protocol evaluates the effect of this compound on the proliferation of Jurkat T-cell leukemia cells.

  • Materials:

    • Jurkat cells

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

    • 96-well plates (white-walled for luminescence)

  • Procedure:

    • Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells/mL in 90 µL of complete RPMI medium.[20]

    • Add 10 µL of various concentrations of this compound to the wells.

    • Incubate the plate for 48 hours at 37°C.[2][20]

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of proliferation inhibition and determine the IC50 value.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data obtained from the anti-leukemic assay. The values are hypothetical and should be replaced with experimental results.

AssayEndpointThis compound (IC50 in µM)Positive Control (e.g., Doxorubicin)
Anti-leukemic Activity Jurkat Cell Proliferation8.20.5

Experimental Workflow Diagram

G Workflow for Assessing Anti-leukemic Activity start Start seed_cells Seed Jurkat Cells (96-well plate) start->seed_cells treat_uncargenin Treat with this compound (various concentrations) seed_cells->treat_uncargenin incubate_48h Incubate 48h treat_uncargenin->incubate_48h viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate_48h->viability_assay data_analysis Data Analysis (IC50 value) viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the anti-leukemic activity of this compound.

References

Uncargenin C: Application Notes and Protocols for Triterpenoid Pharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C, a pentacyclic triterpenoid identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, represents a promising candidate for pharmacological research, particularly in the fields of inflammation and oncology.[1] Isolated from medicinal plants such as Uncaria rhynchophylla, this compound belongs to a class of natural products known for their diverse biological activities. While specific pharmacological data for this compound is still emerging, the broader family of Uncaria triterpenoids has demonstrated significant anti-inflammatory and cytotoxic effects, often attributed to the modulation of key signaling pathways such as NF-κB.

These application notes provide a comprehensive overview of the potential uses of this compound in pharmacological studies, drawing upon existing knowledge of related triterpenoids. Detailed protocols for key experiments are outlined to facilitate the investigation of its biological activities.

Pharmacological Profile

Triterpenoids derived from the Uncaria genus, commonly known as Cat's Claw, have been traditionally used for their medicinal properties. Modern research has begun to elucidate the molecular mechanisms underlying these effects.

Anti-Inflammatory Activity: A primary mechanism of action for many Uncaria compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB activation, this compound and related triterpenoids can potentially mitigate inflammatory responses, making them valuable tools for studying and potentially treating inflammatory disorders.

Anticancer Activity: Several triterpenoids have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms are often multifaceted, involving the modulation of cell cycle progression and the induction of programmed cell death through caspase activation.[4][5]

Data Presentation: Quantitative Analysis of Related Triterpenoids

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory concentrations (IC50) of other relevant triterpenoids to provide a comparative context for experimental design.

CompoundCell LineAssayIC50 (µM)Reference
Maslinic AcidHT29 (Colon Cancer)Cell Growth Inhibition61 ± 1[4]
Maslinic AcidCaco-2 (Colon Cancer)Cell Growth Inhibition85 ± 5[4]
AmooraninMDA-468 (Breast Cancer)Cell Viability~1.8 - 14.6[5]
AmooraninMCF-7 (Breast Cancer)Cell Viability~1.8 - 14.6[5]
BAT3 (Curcumin Analogue)L929sANF-κB Inhibition~6[6]

Experimental Protocols

The following are detailed protocols for assays relevant to the pharmacological study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Target cell lines (e.g., RAW 264.7 macrophages for inflammation studies, or various cancer cell lines like HT29, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-Inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[8]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.[8]

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound.

NF-κB Activation Assay (Reporter Gene Assay)

This assay quantifies the effect of this compound on the transcriptional activity of NF-κB.

Materials:

  • This compound

  • Cell line stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase or β-galactosidase gene under the control of an NF-κB response element).

  • Appropriate cell culture medium.

  • Stimulating agent (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the transfected cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with an appropriate agent (e.g., TNF-α at 2000 IU/mL for 30 minutes) to activate the NF-κB pathway.[6]

  • Lyse the cells according to the reporter assay manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

  • Calculate the percentage inhibition of NF-κB activity.

Visualizations

experimental_workflow_MTT cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_uncargenin Add this compound dilutions incubate_24h->add_uncargenin incubate_treatment Incubate for 24-72h add_uncargenin->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization read_absorbance Read absorbance at 570nm add_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α, IL-6) Uncargenin_C This compound Uncargenin_C->IKK Inhibits

References

Application Notes and Protocols: Experimental Protocol for Nitric Oxide (NO) Inhibition Assay with Uncargenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C, a bioactive compound isolated from Uncaria tomentosa (Cat's Claw), has garnered interest for its potential anti-inflammatory properties. One of the key mediators in the inflammatory process is nitric oxide (NO), a signaling molecule produced by nitric oxide synthases (NOS). While essential for various physiological processes, the overproduction of NO by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) can lead to tissue damage and contribute to the pathology of various inflammatory diseases. Therefore, the inhibition of excessive NO production is a key therapeutic strategy for the development of novel anti-inflammatory agents.

This document provides a detailed experimental protocol for assessing the inhibitory effect of this compound on nitric oxide production in a cellular model of inflammation. The protocol utilizes the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation, and the Griess assay for the quantification of nitrite, a stable and quantifiable breakdown product of NO.

Signaling Pathway of LPS-Induced Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon binding to its receptor complex (TLR4/MD-2/CD14) on the macrophage surface, LPS triggers a downstream signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. LPS-induced signaling leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme. The iNOS enzyme then catalyzes the production of large amounts of nitric oxide from the amino acid L-arginine. Many anti-inflammatory compounds exert their effects by inhibiting key steps in this pathway, such as the activation of NF-κB or the expression and activity of the iNOS enzyme.[1][2][3]

LPS_NO_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 Binds to IKK IKK Activation TLR4->IKK Activates Signaling Cascade IkB IκB Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active Releases NFkB_inactive NF-κB/IκB Complex NFkB_inactive->IkB Phosphorylates NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates to iNOS_protein iNOS Protein NO Nitric Oxide (NO) Arginine L-Arginine Arginine->NO iNOS iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation

Caption: LPS-induced nitric oxide production pathway in macrophages.

Experimental Workflow for NO Inhibition Assay

The experimental workflow for assessing the NO inhibitory potential of this compound involves several key steps. First, RAW 264.7 macrophage cells are cultured and seeded into a 96-well plate. The cells are then pre-treated with various concentrations of this compound for a defined period. Following pre-treatment, the cells are stimulated with LPS to induce an inflammatory response and subsequent NO production. After an incubation period, the cell culture supernatant is collected to measure the concentration of nitrite, a stable product of NO, using the Griess assay. Concurrently, a cell viability assay, such as the MTT assay, is performed on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxic effects of the compound.

NO_Inhibition_Workflow A 1. Seed RAW 264.7 Cells in 96-well plate B 2. Pre-treat with this compound (various concentrations) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E H 8. Perform Cell Viability Assay (e.g., MTT) on remaining cells D->H F 6. Perform Griess Assay on Supernatant E->F G 7. Measure Nitrite Concentration (Absorbance at 540 nm) F->G I 9. Analyze Data & Calculate % Inhibition and IC50 G->I H->I

Caption: Experimental workflow for the nitric oxide inhibition assay.

Quantitative Data Summary

Compound/ExtractConcentration% NO InhibitionIC50 ValueCell Viability (%)
This compound1 µMUser DataUser DataUser Data
This compound5 µMUser DataUser Data
This compound10 µMUser DataUser Data
This compound25 µMUser DataUser Data
This compound50 µMUser DataUser Data
L-NAME (Positive Control)100 µMUser DataUser DataUser Data
Vehicle Control (e.g., DMSO)0.1%0%N/A100%

L-NAME (Nω-Nitro-L-arginine methyl ester) is a commonly used inhibitor of nitric oxide synthases and serves as a positive control in this assay.

Detailed Experimental Protocol

This protocol outlines the steps for performing a nitric oxide inhibition assay using this compound on LPS-stimulated RAW 264.7 macrophage cells.

Materials and Reagents
  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (of desired purity)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Griess Reagent System (e.g., from Promega or prepared as 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Cell Culture and Seeding
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Once the cells reach 80-90% confluency, detach them using a cell scraper.

  • Count the cells using a hemocytometer and adjust the cell suspension to a density of 5 x 10⁵ cells/mL in fresh culture medium.

  • Seed 100 µL of the cell suspension (5 x 10⁴ cells/well) into each well of a 96-well plate.

  • Incubate the plate for 12-24 hours to allow the cells to adhere.

Treatment with this compound and LPS Stimulation
  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid cytotoxicity.

  • Prepare a stock solution of L-NAME in culture medium to be used as a positive control (e.g., final concentration of 100 µM).

  • After the cell adherence period, carefully remove the old medium from the wells.

  • Add 100 µL of fresh medium containing the different concentrations of this compound, L-NAME, or vehicle (DMSO) to the respective wells.

  • Incubate the plate for 1-2 hours.

  • Prepare a 10 µg/mL solution of LPS in culture medium. Add 10 µL of this solution to each well (except for the negative control wells) to achieve a final concentration of 1 µg/mL.

  • Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.

Measurement of Nitrite Concentration (Griess Assay)
  • After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation:

    • Prepare a 100 µM stock solution of sodium nitrite (NaNO₂) in culture medium.

    • Perform serial dilutions to prepare standards ranging from 0 to 100 µM.

    • Add 50 µL of each standard to separate wells of the new 96-well plate.

  • Add 50 µL of sulfanilamide solution (Part I of Griess reagent) to all wells containing supernatant and standards.

  • Incubate at room temperature for 5-10 minutes, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess reagent) to all wells.

  • Incubate at room temperature for 5-10 minutes, protected from light. A purple color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100

Cell Viability Assay (MTT Assay)
  • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the original 96-well plate containing the cells.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability can be expressed as a percentage of the vehicle-treated control group.

Conclusion

This application note provides a comprehensive and detailed protocol for evaluating the nitric oxide inhibitory activity of this compound. By following this protocol, researchers can obtain reliable and reproducible data on the potential of this compound as an anti-inflammatory agent. The inclusion of a cell viability assay is crucial to distinguish between true inhibitory effects and cytotoxicity. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological processes and the experimental design. This information is intended to be a valuable resource for scientists in academic research and in the pharmaceutical industry engaged in the discovery and development of novel anti-inflammatory therapeutics.

References

Uncargenin C: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Uncargenin C in in vitro experimental settings. This document outlines the known solubility characteristics, provides detailed protocols for common assays, and discusses potential signaling pathways based on the activity of structurally related compounds.

Compound Information

This compound is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₅ and a molecular weight of 488.7 g/mol .[1] It belongs to the oleanane class of triterpenoids.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleCommon solvent for preparing stock solutions for in vitro assays.
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

To enhance solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath. For in vitro experiments, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Recommended Concentrations for In Vitro Experiments

Directly reported IC₅₀ values for this compound in specific in vitro assays are not widely documented. However, by examining structurally similar oleanane-type triterpenoids, a starting concentration range for exploratory experiments can be inferred. The following table summarizes reported IC₅₀ values for related compounds in anti-inflammatory and anti-cancer assays.

Table 2: In Vitro IC₅₀ Values of Structurally Similar Oleanane-Type Triterpenoids

CompoundAssay TypeCell LineIC₅₀ (µM)Reference
Oleanolic AcidAnti-inflammatory (PGE₂ release)Mouse Peritoneal Macrophages23.51[2]
Oleanolic AcidAnti-inflammatory (LTC₄ assay)Mouse Peritoneal Macrophages16.79[2]
Recurvatane BAnti-inflammatory (NO production)RAW264.755.63[3]
3β,6β,23-trihydroxyolean-12-en-28-oic acidAnti-inflammatory (NO production)RAW264.760.08[3]
Asiatic AcidCytotoxicityBNL cells (72h)62.94 µg/mL[4]

Based on this data, a starting concentration range of 1-100 µM for this compound in initial in vitro screening assays is recommended.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 488.7 g/mol ). For 1 mL of 10 mM stock, 4.887 mg of this compound is needed.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, warm the tube to 37°C for 10-15 minutes and vortex again.

  • For compounds that are difficult to dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. It is recommended to prepare fresh solutions for optimal results.

G Workflow for Stock Solution Preparation cluster_start Start cluster_steps Procedure cluster_end End start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Fully Dissolved? dissolve->check_solubility heat_sonicate Warm to 37°C and/or Sonicate check_solubility->heat_sonicate No aliquot Aliquot Stock Solution check_solubility->aliquot Yes heat_sonicate->dissolve store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution of this compound in DMSO.

Protocol for Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final DMSO concentration in all wells, including the vehicle control, should be identical and non-toxic (e.g., <0.5%).

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

G MTT Assay Workflow cluster_start Start cluster_steps Procedure cluster_end End start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol for Western Blot Analysis of Signaling Pathways

This protocol provides a general workflow for investigating the effect of this compound on the activation of key signaling proteins by Western blotting.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-NF-κB, phospho-p38, phospho-Akt) and loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with this compound at desired concentrations and time points. After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

G Western Blot Workflow cluster_start Start cluster_steps Procedure cluster_end End start Start cell_treatment Cell Treatment & Lysis start->cell_treatment protein_quant Protein Quantification cell_treatment->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging_analysis Imaging and Analysis detection->imaging_analysis end End imaging_analysis->end

Caption: Workflow for Western blot analysis of protein expression and phosphorylation.

Inferred Signaling Pathways for this compound

Based on studies of structurally related oleanane triterpenoids like oleanolic acid and asiatic acid, this compound may exert its biological effects, such as anti-inflammatory and anti-cancer activities, through the modulation of several key signaling pathways.

Anti-Inflammatory Signaling Pathways

This compound may inhibit inflammatory responses by targeting pathways such as NF-κB and MAPK.

G Inferred Anti-Inflammatory Signaling of this compound uncargenin_c This compound mapk MAPK (p38, JNK, ERK) uncargenin_c->mapk inhibits ikb IκBα uncargenin_c->ikb prevents degradation lps LPS tlr4 TLR4 lps->tlr4 tlr4->mapk tlr4->ikb inhibits nfkb NF-κB mapk->nfkb ikb->nfkb nucleus Nucleus nfkb->nucleus inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes transcription inflammation Inflammation inflammatory_genes->inflammation

Caption: Inferred anti-inflammatory mechanism of this compound.

Anti-Cancer Signaling Pathways

In the context of cancer, this compound may induce apoptosis and inhibit proliferation by modulating the PI3K/Akt/mTOR and AMPK pathways.

G Inferred Anti-Cancer Signaling of this compound uncargenin_c This compound pi3k PI3K uncargenin_c->pi3k inhibits ampk AMPK uncargenin_c->ampk activates growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation ampk->mtor inhibits

Caption: Inferred anti-cancer mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that Uncargenin C is a complex triterpenoid natural product isolated from sources like Uncaria rhychophylla.[1][2][3] As of this writing, a complete, published total synthesis for this compound is not available in scientific literature. The synthesis of such a complex molecule would be a significant multi-step endeavor.

Therefore, this technical support guide will address a related and common challenge in natural product synthesis that aligns with the user's interest in improving yields of complex molecules: the synthesis of Prenylated Flavonoids . Prenylated flavonoids are a class of bioactive compounds whose synthesis presents significant challenges, particularly concerning yield and regioselectivity.[4][5][6]

Troubleshooting Guide: Improving Prenylated Flavonoid Synthesis Yield

This guide addresses common issues encountered during the C-prenylation of flavonoid scaffolds, a key step in synthesizing many bioactive natural products.

Problem / Observation Question Possible Cause & Solution
Low overall yield of prenylated product Why is my overall yield of the desired prenylated flavonoid so low?1. Inefficient Prenylation Reagent: The choice of prenylating agent is critical. Prenyl bromide can be effective, but 3-methyl-2-buten-1-ol in the presence of a Lewis acid like ZnCl₂ is also commonly used.[4] Consider screening different prenyl sources.2. Competing Reactions: O-prenylation is a major competing side reaction that consumes starting material and reduces the yield of the C-prenylated product.[7] See the "High proportion of O-prenylated side product" issue below for mitigation strategies.3. Harsh Reaction Conditions: Traditional methods for C-prenylation, such as those involving Claisen rearrangement of O-prenylated intermediates, can require high temperatures and harsh conditions, leading to decomposition of starting materials and products.[7][8] Explore milder, modern catalytic methods like Suzuki-Miyaura cross-coupling or chemoenzymatic approaches.[7][8]
High proportion of O-prenylated side product How can I favor C-prenylation over O-prenylation to improve my yield?1. Solvent Choice: The solvent can influence the reaction's selectivity. Non-polar solvents may favor C-alkylation, while polar solvents can promote O-alkylation. Experiment with different solvents to find the optimal balance.2. Use of Lewis Acids: Lewis acids like ZnCl₂ can coordinate to the phenolic hydroxyl groups, increasing the nucleophilicity of the aromatic ring and promoting electrophilic aromatic substitution (C-prenylation) over O-alkylation.[4]3. Protection Strategy: While multi-step, a protection-deprotection strategy can provide the best selectivity. Protecting the most reactive hydroxyl groups before prenylation, followed by deprotection, ensures the prenyl group is directed to the desired position.
Poor regioselectivity (e.g., mixture of C6 and C8 prenylation) I am getting a mixture of isomers (e.g., prenylation at both C-6 and C-8 positions). How can I improve the regioselectivity?1. Steric Hindrance: The inherent structure of the flavonoid backbone will influence the site of prenylation. Bulky protecting groups on adjacent positions can be used to sterically hinder one position, directing the prenyl group to the less hindered site.2. Catalyst/Enzyme Selection: Biocatalysis using prenyltransferase enzymes offers a promising solution for achieving high regioselectivity.[5][7] Different prenyltransferases have specificities for certain positions on the flavonoid scaffold.[9] Screening a panel of enzymes could identify one that provides the desired isomer with high yield.3. Directed Metalation: Ortho-directing groups can be used in combination with organometallic reagents to achieve site-specific metalation, followed by quenching with a prenyl electrophile.
Formation of multiple prenylated products (di-prenylation, etc.) My reaction is producing di-prenylated or even tri-prenylated flavonoids, reducing the yield of the mono-prenylated target.1. Stoichiometry Control: Carefully control the stoichiometry of the prenylating agent. Use only a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the flavonoid starting material to minimize multiple additions.2. Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to stop the reaction after the first prenylation event. Monitor the reaction closely using TLC or LC-MS to determine the optimal endpoint before significant di-prenylation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing C-prenylated flavonoids? A1: The primary methods include:

  • Direct C-alkylation: Using a prenyl source (like prenyl bromide or 3-methyl-2-buten-1-ol) with a Lewis acid catalyst. This is often the simplest method but can suffer from low yields and poor selectivity.[4]

  • Claisen Rearrangement: This is a two-step process involving initial O-prenylation of a hydroxyl group, followed by a thermally-induced[5][5]-sigmatropic rearrangement to form the C-prenylated product. This method can offer better regioselectivity but requires higher temperatures.[8]

  • Suzuki-Miyaura Cross-Coupling: This modern approach involves coupling a halogenated flavonoid with a prenylboronic acid derivative. It offers an interesting alternative but requires the synthesis of specialized starting materials.[7][8]

  • Chemoenzymatic Synthesis: Using prenyltransferase enzymes to catalyze the addition of a prenyl group from a donor like dimethylallyl pyrophosphate (DMAPP) to the flavonoid scaffold. This method can provide excellent regio- and stereoselectivity.[5][7]

Q2: Why is C-prenylation often preferred over O-prenylation for biological activity? A2: C-prenylation is a common motif in naturally occurring bioactive flavonoids. The addition of the lipophilic prenyl group directly to the carbon backbone can enhance the molecule's ability to interact with and permeate biological membranes, increasing its affinity for protein targets and often leading to enhanced biological activity.[5][6][9]

Q3: What analytical techniques are best for monitoring reaction progress and purity? A3: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products. For more detailed analysis of isomer ratios and purity, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for final structure confirmation of the isolated products.

Experimental Protocols & Data

Protocol: Lewis Acid-Catalyzed Prenylation of Naringenin

This protocol is a representative example for the direct C-prenylation of a flavonoid using a Lewis acid catalyst.

Materials:

  • Naringenin (1.0 equiv)

  • 3-methyl-2-buten-1-ol (1.5 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂, 2.0 equiv)

  • Anhydrous Ethyl Acetate

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of naringenin in anhydrous ethyl acetate, add ZnCl₂ and stir the mixture at room temperature under an inert atmosphere (e.g., Argon) for 20 minutes.

  • Add 3-methyl-2-buten-1-ol dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by TLC.

  • Upon completion (typically 4-6 hours, or when starting material is consumed), cool the reaction to room temperature.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the desired C-prenylated products (e.g., 6-prenylnaringenin and 8-prenylnaringenin) from unreacted starting material and side products.

Table: Comparison of Prenylation Methods and Yields
Flavonoid Method Prenylating Agent Key Conditions Product(s) Yield (%) Reference
NaringeninLewis Acid Catalysis3-methyl-2-buten-1-olZnCl₂, Ethyl Acetate6-prenylnaringenin & 8-prenylnaringenin23-36% (combined)[4]
ChrysinLewis Acid Catalysis3-methyl-2-buten-1-olZnCl₂, Ethyl Acetate6-prenylchrysin & 8-prenylchrysinModerate[4]
Halogenated FlavonesSuzuki-MiyauraPrenylboronic acid derivativesPd catalyst, baseC-8 Prenylated FlavonesNot specified, but described as an effective alternative[8]
Various PhenolsChemoenzymaticDMAPPPrenyltransferase enzymeRegiospecific prenylated productsVaries with enzyme/substrate[5][7]

Visualizations

Experimental Workflow for Prenylated Flavonoid Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Start Flavonoid Scaffold Reaction C-Prenylation Reaction (e.g., Lewis Acid Catalysis) Start->Reaction Reagents Prenylating Agent + Catalyst/Enzyme Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Structure Confirmation (NMR, MS) Purification->Analysis Final Pure Prenylated Flavonoid Analysis->Final

Caption: General experimental workflow for the synthesis and purification of prenylated flavonoids.

Signaling Pathway: Competing C- vs. O-Prenylation

G cluster_0 Reaction Pathways cluster_1 Products Start Flavonoid + Prenyl Cation (R+) C_Alk C-Alkylation (Electrophilic Aromatic Substitution) Start->C_Alk Favorable (Lewis Acid) O_Alk O-Alkylation (Williamson Ether Synthesis) Start->O_Alk Competing Reaction C_Product Desired Product: C-Prenylated Flavonoid C_Alk->C_Product O_Product Side Product: O-Prenylated Flavonoid O_Alk->O_Product Yield_Up Yield_Up C_Product->Yield_Up Increases Yield Yield_Down Yield_Down O_Product->Yield_Down Decreases Yield

Caption: Logical diagram of competing C- and O-prenylation pathways affecting product yield.

References

Uncargenin C stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and potential degradation issues related to Uncargenin C. Due to the limited specific data available for this compound, this guide draws upon general knowledge of triterpenoid chemistry, stability, and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a triterpenoid natural product with the molecular formula C₃₀H₄₈O₅. It has been isolated from plants of the Uncaria and Turpinia genera. Triterpenoids are a large and structurally diverse class of naturally occurring compounds known for a wide range of biological activities.

Q2: What are the primary factors that can affect the stability of this compound?

Based on the general stability of triterpenoids, the following factors are likely to affect the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • pH: Strongly acidic or basic conditions may lead to hydrolysis or rearrangement of the molecular structure.

  • Light: Exposure to UV or even ambient light can cause photochemical degradation.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidation of susceptible functional groups.[2]

  • Moisture: High humidity can promote hydrolysis and other degradation pathways.[2]

Q3: How should I store this compound to ensure its stability?

To maximize the shelf-life of this compound, it is recommended to store it as a dry powder at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in an inert atmosphere (e.g., under argon or nitrogen).

Q4: In which solvents is this compound soluble?

This compound is reported to be soluble in the following organic solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone

It is advisable to test solubility on a small scale before preparing larger stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock solution or during the experiment.Prepare fresh solutions of this compound for each experiment. If using a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. Protect solutions from light and heat during experiments.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. Ensure the purity of solvents and reagents.
Loss of biological activity Degradation of the active compound.Re-evaluate the storage conditions of both the solid compound and any solutions. Confirm the identity and purity of the this compound sample using appropriate analytical techniques (e.g., NMR, MS).
Precipitation of the compound in aqueous buffers Low aqueous solubility of the triterpenoid.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-toxic level.

Data Presentation

Table 1: General Stability Profile of Triterpenoids (Applicable to this compound)

Condition Stability Potential Degradation Pathways
Acidic (low pH) Potentially unstableHydrolysis of ester or ether linkages, skeletal rearrangements.
Basic (high pH) Potentially unstableEpimerization, hydrolysis of esters.
Oxidative (e.g., H₂O₂) SusceptibleOxidation of hydroxyl groups, double bonds.
Thermal (elevated temp.) Unstable at high temperaturesDehydration, decarboxylation, general decomposition.[1]
Photolytic (UV light) Potentially unstablePhotochemical reactions leading to various degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the intrinsic stability of this compound.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a defined period. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to stress thermal Thermal Stress (105°C) prep->thermal Expose to stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to stress analysis HPLC-PDA/MS Analysis acid->analysis Analyze at time points base->analysis Analyze at time points oxidation->analysis Analyze at time points thermal->analysis Analyze at time points photo->analysis Analyze at time points data Data Interpretation analysis->data Compare to control

Caption: Workflow for a forced degradation study of this compound.

hypothetical_degradation cluster_products Potential Degradation Products Uncargenin_C This compound (Triterpenoid Core) hydrolysis Hydrolyzed Product (e.g., cleaved ester) Uncargenin_C->hydrolysis Acid/Base oxidation_prod Oxidized Product (e.g., ketone formation) Uncargenin_C->oxidation_prod Oxidizing Agent rearrangement Rearranged Isomer Uncargenin_C->rearrangement Heat/Acid

Caption: Hypothetical degradation pathways for a triterpenoid like this compound.

signaling_pathway cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates triterpenoid Triterpenoids (e.g., this compound) triterpenoid->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) nucleus->genes activates transcription of

Caption: Common signaling pathway (NF-κB) potentially modulated by triterpenoids.[5][6][7]

References

Technical Support Center: Optimizing Derivatization of Uncargenin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of Uncargenin C.

This compound: A triterpenoid with the IUPAC name 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Molecular Formula: C30H48O5). The primary reactive sites for derivatization are its multiple hydroxyl (-OH) groups and a single carboxylic acid (-COOH) group. Derivatization is often performed to enhance bioavailability, solubility, and biological activity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the derivatization of this compound?

A1: The main derivatization strategies for this compound target its hydroxyl and carboxylic acid functional groups. These include:

  • Esterification: Converting the carboxylic acid group into an ester or acetylating the hydroxyl groups. This is commonly done to increase lipophilicity.

  • Etherification: Transforming the hydroxyl groups into ethers, which can alter the compound's polarity and stability.

  • Glycosylation: Attaching sugar moieties to the hydroxyl groups to form glycosides. This can significantly improve water solubility and bioavailability.[2]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material (this compound), you can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the derivatized product. A change in the retention factor (Rf) value indicates a change in polarity, which is expected upon successful derivatization. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Q3: What are the recommended analytical techniques for characterizing this compound derivatives?

A3: A combination of spectroscopic techniques is recommended for the unambiguous characterization of this compound derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical structure of the derivative, confirming the addition of new functional groups and their location on the this compound scaffold.

  • Mass Spectrometry (MS): Determines the molecular weight of the derivatized product, confirming the successful incorporation of the desired chemical moiety.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Due to the lack of a strong chromophore in many triterpenoids, derivatization with a UV-active group or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary for sensitive detection.[4][5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield in Esterification of the Carboxylic Acid Group

Possible Causes & Solutions

  • Incomplete reaction: Fischer esterification is an equilibrium-driven reaction.[7] To drive the reaction towards the product, use a large excess of the alcohol, which can also serve as the solvent.[8][9] Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Steric hindrance: The carboxylic acid group in this compound may be sterically hindered. Consider using a more reactive acylating agent, such as an acid chloride or anhydride, or employing coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).[10]

  • Deactivation of catalyst: If using an acid catalyst like sulfuric acid, ensure it is not neutralized by any basic impurities in the reactants or solvent.

  • Reaction temperature and time: Esterification reactions may require elevated temperatures and prolonged reaction times. Optimize these parameters by monitoring the reaction progress with TLC.

Issue 2: Multiple Products or Side Reactions during Hydroxyl Group Derivatization

Possible Causes & Solutions

  • Lack of selectivity: this compound has multiple hydroxyl groups with potentially different reactivities. To achieve selective derivatization at a specific hydroxyl group, consider using protecting groups for the other hydroxyls.[11][12][13] The choice of protecting group will depend on its stability under the reaction conditions for derivatizing the target hydroxyl group and the ease of its subsequent removal.

  • Rearrangement reactions: Acidic conditions used in some derivatization reactions can sometimes lead to skeletal rearrangements in triterpenoids. If this is suspected, consider using milder reaction conditions or alternative synthetic routes that avoid strongly acidic environments.

  • Over-derivatization: If all hydroxyl groups are being derivatized when only partial derivatization is desired, reduce the stoichiometry of the derivatizing agent and shorten the reaction time.

Issue 3: Difficulty in Purifying the Derivatized Product

Possible Causes & Solutions

  • Similar polarity of product and starting material: If the derivatized product has a polarity very similar to the unreacted this compound, separation by standard column chromatography can be challenging. In such cases, consider using a different stationary phase or a more sophisticated separation technique like High-Speed Counter-Current Chromatography (HSCCC).[14]

  • Presence of side products with similar properties: If side reactions are occurring, optimize the reaction conditions to minimize their formation (see Issue 2).

  • Emulsion formation during workup: Triterpenoid derivatives can sometimes form stable emulsions during aqueous workup. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of Celite.

Experimental Protocols

General Protocol for Esterification of this compound Carboxylic Acid (Fischer Esterification)
  • Dissolve this compound (1 equivalent) in a large excess of the desired alcohol (e.g., methanol, ethanol), which will also act as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Acetylation of this compound Hydroxyl Groups
  • Dissolve this compound (1 equivalent) in pyridine.

  • Add an excess of acetic anhydride (e.g., 2-5 equivalents per hydroxyl group).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for several hours, monitoring by TLC.[10]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acetylated derivative by column chromatography.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Esterification of Triterpenoid Carboxylic Acids.

CatalystAlcoholTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄ (catalytic)Methanol (excess)Reflux12-2485-95[Fischer Esterification Principles]
DCC/DMAPMethanolRoom Temp2-6>90[Steglich Esterification Principles]
EDC·HClN/A (Amide formation)50348[10]

Table 2: Comparison of Reagents for the Acetylation of Triterpenoid Hydroxyl Groups.

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydridePyridineRoom Temp - 506-2482-91[10]
Acetyl ChloridePyridine/DCM0 - Room Temp1-4>90[General Acylation Principles]

Visualizations

UncargeninC_Derivatization_Workflow UncargeninC This compound (Starting Material) Derivatization Derivatization Reaction (Esterification, Etherification, or Glycosylation) UncargeninC->Derivatization Monitoring Reaction Monitoring (TLC, HPLC) Derivatization->Monitoring Monitoring->Derivatization Continue Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, HSCCC) Workup->Purification Characterization Structure & Purity Analysis (NMR, MS, HPLC) Purification->Characterization FinalProduct Purified Derivative Characterization->FinalProduct

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Equilibrium Is the reaction reversible? (e.g., Fischer Esterification) Start->Check_Equilibrium Push_Equilibrium Use excess reagent or remove byproduct (water) Check_Equilibrium->Push_Equilibrium Yes Check_Reactivity Is steric hindrance a factor? Check_Equilibrium->Check_Reactivity No Use_Reactive_Agent Use more reactive agents (e.g., acid chlorides, coupling reagents) Check_Reactivity->Use_Reactive_Agent Yes Check_Conditions Are reaction conditions optimal? Check_Reactivity->Check_Conditions No Optimize_Conditions Optimize temperature, time, and catalyst concentration Check_Conditions->Optimize_Conditions No Check_Starting_Material Is the starting material pure? Check_Conditions->Check_Starting_Material Yes Purify_SM Purify this compound before reaction Check_Starting_Material->Purify_SM No

Caption: Troubleshooting decision tree for low product yield.

References

Uncargenin C Analysis: A Technical Guide to Troubleshooting HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Uncargenin C. The following frequently asked questions (FAQs) and detailed protocols are designed to help you diagnose and resolve common chromatographic problems, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) on Peak Tailing

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] For quantitative analysis, a symmetrical, Gaussian-shaped peak is ideal.[1] Peak tailing is problematic because it can compromise analytical accuracy and reproducibility by making it difficult to determine the precise start and end of the peak, leading to inaccurate integration and quantification.[1][2] It also reduces the resolution between closely eluting compounds.[2]

Q2: What are the primary chemical properties of this compound that might cause peak tailing?

This compound is a triterpenoid with the molecular formula C30H48O5.[3][] Its structure includes multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH) group.[][5] These polar functional groups, particularly the acidic carboxylic acid, can lead to secondary interactions with the stationary phase.[2] The primary cause of peak tailing is often the interaction of such polar groups with active sites, like residual silanol groups, on the surface of silica-based HPLC columns.[2][6]

Q3: My this compound peak is tailing. What are the most common causes?

The most common causes of peak tailing for a compound like this compound in reversed-phase HPLC can be grouped into several categories:

  • Chemical Interactions: The most frequent cause is the secondary interaction between the carboxylic acid group of this compound and residual, unreacted silanol groups on the silica stationary phase.[2][6][7] These interactions create more than one retention mechanism, leading to a distorted peak shape.[6]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound's carboxylic acid group, the molecule can exist in both ionized and non-ionized forms, resulting in peak asymmetry.[1]

  • Column Health: The column itself can be a source of the problem. This includes physical damage like a void at the column inlet, a partially blocked frit, or contamination of the packing material from previous samples.[2][8][9]

  • System and Method Issues: Problems outside the column, known as extra-column effects, can contribute to tailing. These include excessive tubing length or diameter between the column and detector, or a mismatch between the sample solvent and the mobile phase.[1][2] Column overload, where the injected sample concentration is too high, is another common cause.[2][10]

Q4: How can I fix peak tailing caused by secondary silanol interactions?

There are several effective strategies to minimize unwanted interactions with residual silanol groups:

  • Adjust Mobile Phase pH: For an acidic compound like this compound, lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acidifier like formic acid or phosphoric acid will suppress the ionization of the silanol groups and ensure the carboxylic acid on this compound is fully protonated.[6][7][11] This minimizes the secondary ionic interactions that cause tailing.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[6][12][13] Using a high-purity, Type B silica column with robust end-capping is highly recommended.[7]

  • Increase Buffer Concentration: Using a higher concentration of the mobile phase buffer (e.g., >20 mM) can help to mask the residual silanol sites and improve peak shape.[11][14]

  • Add a Sacrificial Base: An older technique involves adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, preventing this compound from doing so.[11]

Q5: Could my sample injection be the cause of the peak tailing?

Yes, issues with the sample itself or the injection process can certainly cause peak tailing.

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[9] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[9]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[2][15] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.

Troubleshooting and Experimental Workflow Diagrams

The following diagrams provide a logical workflow for troubleshooting peak tailing and a standard experimental procedure for HPLC analysis.

G start Peak Tailing Observed for this compound check_overload Dilute Sample 10x and Re-inject start->check_overload overload_improved Peak Shape Improves? check_overload->overload_improved overload_yes Issue: Column Overload Solution: Reduce Sample Concentration/Volume overload_improved->overload_yes Yes check_column Issue Not Overload. Check Column & Method overload_improved->check_column No check_mobile_phase Modify Mobile Phase: - Lower pH to <3 with 0.1% Formic Acid - Increase buffer strength check_column->check_mobile_phase ph_improved Peak Shape Improves? check_mobile_phase->ph_improved ph_yes Issue: Secondary Interactions Solution: Maintain Low pH Mobile Phase ph_improved->ph_yes Yes check_hw Issue Persists. Check Hardware ph_improved->check_hw No flush_column 1. Reverse and Flush Column 2. Check for Leaks/Bad Connections 3. Minimize Extra-Column Volume check_hw->flush_column hw_improved Peak Shape Improves? flush_column->hw_improved hw_yes Issue: Blockage or System Dead Volume hw_improved->hw_yes Yes replace_column Issue: Column Degradation Solution: Replace with a New, End-Capped Column hw_improved->replace_column No

Caption: A logical flowchart for troubleshooting this compound peak tailing.

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Prepare this compound Standard & Samples in Mobile Phase prep_mobile_phase 2. Prepare Mobile Phase (e.g., ACN:H2O with 0.1% Formic Acid) equilibrate 3. Equilibrate HPLC System & Column inject 4. Inject Sample onto HPLC System equilibrate->inject separate 5. Chromatographic Separation (Isocratic or Gradient Elution) detect 6. UV Detection integrate 7. Integrate Peak Area detect->integrate quantify 8. Quantify this compound using Calibration Curve report 9. Report Results

Caption: Standard experimental workflow for HPLC analysis of this compound.

Typical HPLC Parameters for Triterpenoid Analysis

The following table summarizes a typical set of starting parameters for the reversed-phase HPLC analysis of this compound. Method optimization may be required based on your specific instrument and column.

ParameterTypical Value / Condition
Column C18, End-Capped (Type B Silica), 2.1-4.6 mm ID, 50-150 mm L, 1.8-5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 10 µL
Sample Diluent Initial Mobile Phase Composition
Detection Wavelength ~210 nm (or as determined by UV scan)

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the HPLC analysis of this compound, designed to minimize peak tailing.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (e.g., Milli-Q)

  • Formic Acid (FA), HPLC grade

  • Sample containing this compound

2. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or ACN) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% FA).

  • Sample Preparation: Extract and/or dissolve the sample containing this compound. The final dilution step should use the initial mobile phase as the diluent. Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis

  • Column Installation: Install a C18 reversed-phase column.

  • System Purge: Purge the pump lines with fresh mobile phases to remove any air bubbles and old solvents.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes, or until a stable baseline is achieved.

  • Method Setup: Program the HPLC method with the parameters outlined in the table above. For initial analysis, an isocratic method (e.g., 60% Mobile Phase B) or a simple linear gradient (e.g., 40% to 90% B over 15 minutes) can be used.

  • Injection Sequence: Run a blank (injection of mobile phase) first, followed by the calibration standards and then the unknown samples.

  • Data Acquisition: Acquire the chromatograms, monitoring at the appropriate UV wavelength.

5. Data Processing

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Evaluate peak symmetry using the tailing factor (Tf) or asymmetry factor (As) calculation in your chromatography data system. A value close to 1.0 is ideal. Many methods accept a tailing factor of up to 1.5 or 2.0.[6][8]

References

Technical Support Center: Synthesis of Uncargenin C and Related Oleanane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Uncargenin C and other oleanane triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of side products during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the semi-synthesis of this compound?

A1: Due to the complex polycyclic structure of this compound, a total synthesis from simple starting materials is often challenging. A more common and practical approach is the semi-synthesis starting from readily available natural oleanane triterpenoids. The most common starting material is Oleanolic Acid , which shares the same pentacyclic core as this compound. Other related triterpenoids like Ursolic Acid may also be used, though this would require additional skeletal rearrangement steps.

Q2: What are the key chemical transformations involved in converting oleanolic acid to this compound?

A2: The conversion of oleanolic acid to this compound (3β,6β,23-trihydroxyolean-12-en-28-oic acid) requires several key transformations. These include:

  • Allylic Oxidation: Introduction of a hydroxyl group at the C-6 position.

  • Hydroxylation at C-23: Introduction of a hydroxyl group at the C-23 position.

  • Protection/Deprotection: Strategic use of protecting groups for the existing hydroxyl (C-3) and carboxylic acid (C-28) functionalities to ensure regioselectivity of the oxidation reactions.

Q3: I am observing a mixture of diastereomers. What are the likely causes and how can I improve stereoselectivity?

A3: The formation of diastereomers is a common challenge in triterpenoid synthesis, particularly during oxidation and reduction steps. Key factors influencing stereoselectivity include:

  • Reagent Choice: The steric bulk of the reagents can significantly influence the direction of attack. For example, using a bulky reducing agent might favor the formation of one stereoisomer over another.

  • Directing Groups: Existing functional groups on the triterpenoid scaffold can direct incoming reagents to a specific face of the molecule.

  • Reaction Conditions: Temperature and solvent can impact the transition state energies, thereby affecting the stereochemical outcome.

To improve stereoselectivity, consider screening different reagents and carefully controlling the reaction conditions. Chiral catalysts or auxiliaries can also be employed to induce facial selectivity.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors throughout the synthetic sequence. The following table summarizes potential causes and suggested solutions.

Potential CauseSuggested Solutions
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the reagent. Ensure all reagents are pure and solvents are anhydrous.
Product Degradation Some intermediates may be sensitive to acidic or basic conditions, or prolonged heating. Purify the product promptly after the reaction is complete and store it under appropriate conditions (e.g., low temperature, inert atmosphere).
Side Product Formation Analyze the crude reaction mixture to identify the major side products. This can provide insights into competing reaction pathways. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to disfavor the formation of these side products.
Loss during Workup/Purification Ensure complete extraction of the product from the aqueous phase during workup. When performing chromatography, select an appropriate solvent system to achieve good separation and minimize product loss on the column.
Problem 2: Formation of Multiple Side Products in Oxidation Reactions

Allylic oxidation and other hydroxylation steps are critical for the synthesis of this compound, but can often lead to a mixture of products.

ObservationPotential CauseSuggested Solutions
Over-oxidation The desired hydroxyl group is further oxidized to a ketone or other species.Use a milder oxidizing agent or reduce the reaction time and/or temperature. Carefully control the stoichiometry of the oxidizing agent.
Oxidation at undesired positions The oxidizing agent is not selective for the intended position.Employ a directing group to increase the reactivity of the target position or block more reactive sites. Screen different oxidizing agents that may offer better regioselectivity.
Epoxidation of the double bond The C12-C13 double bond is susceptible to epoxidation.Choose an oxidizing agent that is less prone to reacting with double bonds, or protect the double bond prior to the oxidation step.

Experimental Protocols

General Protocol for the Protection of the Carboxylic Acid in Oleanolic Acid as a Methyl Ester

  • Dissolution: Dissolve oleanolic acid (1 equivalent) in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check for complete conversion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete->optimize_conditions analyze_crude Analyze crude mixture for side products complete->analyze_crude degradation Product Degradation analyze_crude->degradation Degradation products observed side_products Significant Side Products analyze_crude->side_products Side products observed clean_crude Crude product is clean analyze_crude->clean_crude No significant side products degradation->optimize_conditions change_protecting_group Consider alternative protecting group strategy side_products->change_protecting_group workup_issue Investigate Workup and Purification Losses clean_crude->workup_issue improve_workup Optimize Extraction and Chromatography workup_issue->improve_workup

Caption: A flowchart for troubleshooting low reaction yields.

Generalized Synthetic Workflow for this compound from Oleanolic Acid

uncargenin_synthesis start Oleanolic Acid protect_cooh Protect C-28 Carboxylic Acid (e.g., Methyl Ester) start->protect_cooh protect_oh Protect C-3 Hydroxyl Group (e.g., Acetate, Silyl Ether) protect_cooh->protect_oh allylic_ox Allylic Oxidation at C-6 protect_oh->allylic_ox hydroxylation Hydroxylation at C-23 allylic_ox->hydroxylation deprotect Deprotection of Hydroxyl and Carboxylic Acid Groups hydroxylation->deprotect end This compound deprotect->end

Caption: A generalized synthetic route to this compound.

Technical Support Center: Scaling Up Uncargenin C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification process of Uncargenin C. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate a smooth transition from laboratory to industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up this compound purification?

A1: When scaling up, the primary goal is to maintain the purity and yield achieved at the laboratory scale. Key parameters to consider include:

  • Extraction Efficiency: Ensuring consistent and high-yield extraction of this compound from the raw plant material.

  • Chromatographic Resolution: Maintaining the separation efficiency of the chromatographic steps to isolate this compound from impurities.[1][2]

  • Solvent and Reagent Consumption: Optimizing the use of solvents and reagents to ensure economic viability at a larger scale.

  • Process Time: Minimizing the overall purification time to maximize throughput.

  • Equipment Capacity and Design: Selecting appropriate equipment that can handle larger volumes and is designed for scalable operations.

Q2: What are the common challenges encountered during the scale-up of natural product purification like this compound?

A2: Challenges in scaling up the purification of natural products often include:

  • Maintaining Purity: As the scale increases, the concentration of impurities can also increase, making it more challenging to achieve the desired purity.[3]

  • Yield Loss: Transferring the process to larger equipment can lead to increased product loss due to larger surface areas and dead volumes.

  • Process Variability: Raw material variability can significantly impact the consistency of the purification process.

  • Heat Transfer: Inadequate heat transfer in larger vessels can lead to degradation of thermolabile compounds.

  • Economic Feasibility: The cost of large-scale equipment, solvents, and specialized resins can be prohibitive.

Q3: Which chromatographic techniques are most suitable for large-scale purification of this compound?

A3: For large-scale purification, techniques that offer high resolution, capacity, and scalability are preferred. These include:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for isolating pure compounds from complex mixtures.[4][5][6][7]

  • Countercurrent Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid supports, minimizing irreversible adsorption and sample degradation.

  • Macroporous Resin Chromatography: Often used for initial enrichment of target compounds from crude extracts.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete extraction from plant material.Optimize extraction parameters (solvent, temperature, time). Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[9]
Degradation of this compound during processing.Monitor temperature throughout the process. Use antioxidants if necessary.
Inefficient chromatographic separation.Optimize the mobile phase composition and gradient profile. Ensure the column is not overloaded.[6]
Low Purity of this compound Co-elution of impurities.Improve chromatographic resolution by adjusting the mobile phase, using a different stationary phase, or employing a multi-step purification strategy.
Contamination from equipment or solvents.Ensure all equipment is thoroughly cleaned between batches. Use high-purity solvents.
Inconsistent Results Between Batches Variability in raw material.Implement stringent quality control measures for the incoming plant material.
Inconsistent process parameters.Standardize all operating procedures and ensure accurate monitoring and control of critical parameters.
High Backpressure in HPLC Column Column frit blockage.Filter all samples and mobile phases before use.
Column bed compression.Repack the column or replace it if necessary.
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection.

Data Presentation: Purity and Yield at Different Scales (Illustrative)

Scale Starting Material (kg) Crude Extract (kg) Purified this compound (g) Purity (%) Overall Yield (%)
Lab Scale 10.151.298.50.12
Pilot Scale 101.411.597.80.115
Industrial Scale 10013.510897.20.108

Note: This data is illustrative and will vary depending on the specific process and raw material quality.

Experimental Protocols

Large-Scale Extraction of Uncaria tomentosa

This protocol describes the extraction of this compound from the bark of Uncaria tomentosa.

Materials:

  • Dried and powdered Uncaria tomentosa bark

  • 70% Ethanol

  • Large-scale percolator or extraction vessel

  • Rotary evaporator

Procedure:

  • Pack the powdered Uncaria tomentosa bark (e.g., 50 kg) into the percolator.

  • Percolate the bark with 70% ethanol at a ratio of 1:7 (w/v) at room temperature for 48 hours.

  • Collect the ethanol extract.

  • Repeat the percolation two more times with fresh solvent.

  • Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Macroporous Resin Chromatography

This step aims to enrich the this compound content from the crude extract.

Materials:

  • Crude extract from the previous step

  • D-101 macroporous resin

  • Ethanol (various concentrations)

  • Chromatography column

Procedure:

  • Dissolve the crude extract in deionized water.

  • Load the aqueous solution onto a pre-equilibrated D-101 macroporous resin column.

  • Wash the column with deionized water to remove sugars and other polar impurities.

  • Elute the column with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, and 95%).

  • Collect fractions and analyze for this compound content using an appropriate analytical method (e.g., HPLC).

  • Pool the fractions rich in this compound and concentrate them.

Preparative HPLC Purification

This final step is to achieve high-purity this compound.

Materials:

  • Enriched this compound fraction

  • Preparative HPLC system

  • C18 preparative column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Dissolve the enriched this compound fraction in the mobile phase.

  • Filter the sample solution through a 0.45 µm filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase composition (e.g., a mixture of acetonitrile and water).

  • Inject the sample onto the column.

  • Run a gradient elution program to separate this compound from the remaining impurities.

  • Monitor the elution profile using a UV detector.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under vacuum to obtain pure this compound.

Visualizations

This compound Purification Workflow

Uncargenin_C_Purification_Workflow Start Uncaria tomentosa Bark Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Resin_Chroma Macroporous Resin Chromatography Crude_Extract->Resin_Chroma Enriched_Fraction Enriched Fraction Resin_Chroma->Enriched_Fraction Waste1 Waste Resin_Chroma->Waste1 Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Uncargenin_C Pure this compound Prep_HPLC->Pure_Uncargenin_C Waste2 Waste Prep_HPLC->Waste2

Caption: A streamlined workflow for the purification of this compound.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

Based on the known activities of similar triterpenoid saponins, a potential mechanism of action for this compound's anti-inflammatory effects could involve the modulation of the NF-κB signaling pathway.

Anti_inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimulus IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB->NFkB Release NFkB_active Active NF-κB NFkB->NFkB_active Translocation Uncargenin_C This compound Uncargenin_C->IKK Inhibition DNA DNA NFkB_active->DNA Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) DNA->Inflammatory_Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Addressing Cytotoxicity of Uncargenin C in Control Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding the cytotoxic effects, mechanism of action, and signaling pathways of Uncargenin C. The information provided below is a general guide for addressing the cytotoxicity of natural products in control cell lines and may not be directly applicable to this compound. Researchers are advised to conduct thorough dose-response and mechanistic studies to characterize the specific effects of this compound in their experimental systems.

One study notes that an intermediate of this compound, and not this compound itself, possesses anti-leukemia activity[1]. This suggests that the cytotoxic effects of this compound may be dependent on its metabolism or the specific cellular context.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with this compound in our control cell lines. What are the potential causes?

A1: High cytotoxicity in control cell lines when treated with a natural product like this compound can stem from several factors:

  • Compound Concentration: The concentration of this compound may be too high, leading to off-target effects and general cellular stress.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be present at a toxic concentration in your final culture medium.

  • Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.

  • Cell Line Sensitivity: The specific control cell line you are using may be particularly sensitive to this class of compound.

  • Contamination: Your cell culture or compound stock may be contaminated with bacteria, fungi, or mycoplasma, leading to cell death.

Q2: How can we reduce the observed cytotoxicity in our control cell lines while still assessing the specific effects of this compound?

A2: To minimize non-specific cytotoxicity, consider the following strategies:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the non-toxic, sub-lethal, and lethal concentration ranges.

  • Solvent Control: Always include a vehicle control group treated with the same final concentration of the solvent used to dissolve this compound.

  • Alternative Solvents: If solvent toxicity is suspected, explore less toxic solvents or methods of solubilization.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.

  • Use of Multiple Control Cell Lines: Employ a panel of control cell lines, preferably from different tissue origins, to assess if the observed cytotoxicity is cell-type specific.

Q3: What are some appropriate positive and negative controls for a cytotoxicity assay with this compound?

A3: Proper controls are crucial for interpreting your results:

  • Negative Control: Cells treated with the vehicle (solvent) alone at the same concentration used for the highest this compound dose.

  • Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine, or paclitaxel) to ensure the assay is performing correctly and the cells are responsive to cytotoxic stimuli. The choice of positive control should ideally be one with a known mechanism of action.

  • Untreated Control: Cells cultured in medium alone to represent baseline viability.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data

High variability between replicate wells or experiments can obscure the true effect of this compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of rows.
Edge Effects in Plates Evaporation from wells on the edge of the plate can concentrate the compound and media components. Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the media. If precipitation occurs, try different solvents or lower the final concentration.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: Unexpectedly Low or No Cytotoxicity

If this compound is expected to be cytotoxic but shows little to no effect, consider the following:

Potential Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of your this compound stock. If possible, obtain a fresh batch from a reputable supplier.
Sub-optimal Assay Conditions Ensure the chosen cytotoxicity assay is sensitive enough to detect cell death in your cell line. Optimize incubation times and reagent concentrations.
Cell Resistance The control cell line may possess intrinsic resistance mechanisms to the cytotoxic effects of this compound. Consider using a different cell line.
Incorrect Compound Concentration Double-check all calculations for dilutions and final concentrations.

Experimental Protocols

Standard MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well cell culture plates

  • Control cell line(s)

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

General Experimental Workflow for Investigating Cytotoxicity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Pathway Identification cluster_3 Phase 4: Validation a Dose-Response Curve (e.g., 0.1 - 100 µM this compound) b Time-Course Analysis (24h, 48h, 72h) a->b c Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) b->c d Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) c->d e Western Blot for Key Signaling Proteins (e.g., MAPK, PI3K/Akt pathways) d->e f Gene Expression Analysis (qPCR or RNA-seq) e->f g Use of Pathway Inhibitors/ Activators f->g h Knockdown/Overexpression of Target Genes g->h

Caption: A stepwise workflow for characterizing the cytotoxicity of a novel compound.

Potential Signaling Pathways to Investigate

Given that many natural products exert their cytotoxic effects through the modulation of common signaling pathways, the following are potential starting points for investigation with this compound, once a specific cytotoxic effect is confirmed:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Key proteins to examine by western blot include phosphorylated and total levels of ERK, JNK, and p38.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway for cell survival, growth, and proliferation. Analysis of the phosphorylation status of Akt and mTOR can provide insights into the involvement of this pathway.

  • Apoptosis Pathway: Investigate key proteins involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. This includes examining the expression levels of Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL) and the cleavage of caspases (e.g., Caspase-8, -9, -3) and PARP.

G cluster_0 Potential Upstream Triggers cluster_1 Signaling Cascades cluster_2 Apoptotic Execution Uncargenin_C This compound ROS Reactive Oxygen Species (ROS) Uncargenin_C->ROS DNA_Damage DNA Damage Uncargenin_C->DNA_Damage MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK PI3K_Akt PI3K/Akt Pathway DNA_Damage->PI3K_Akt Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria PI3K_Akt->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: General signaling pathways often implicated in compound-induced cytotoxicity.

References

Validation & Comparative

Uncargenin C and its Synthetic Precursor: A Comparative Analysis of Anti-inflammatory and Anti-leukemic Activities

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activities of the naturally occurring triterpenoid Uncargenin C and its synthetic intermediates reveals distinct and potent therapeutic potentials. While this compound exhibits moderate anti-inflammatory properties, a key intermediate in its chemical synthesis has demonstrated significant anti-leukemic activity.

This guide provides a comprehensive overview of the biological activities of this compound and its synthetic intermediates, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The biological activities of this compound and its synthetic intermediate, derived from oleanolic acid, have been evaluated for their anti-inflammatory and anti-leukemic effects. The results highlight a clear differentiation in their primary therapeutic actions.

CompoundBiological ActivityAssayCell LineIC50 Value
This compound Anti-inflammatoryNitric Oxide (NO) Production InhibitionRAW264.760.08 ± 3.17 μM[1]
Synthetic Intermediate *Anti-leukemicCytotoxicityLeukemia Cell LinesData not available

The specific structure and quantitative anti-leukemic data for the synthetic intermediate require further investigation of the primary synthesis literature. A publication by Berger et al. (2020) describes the first synthesis of this compound from oleanolic acid and mentions the anti-leukemic activity of a synthetic intermediate[2][3].

In-depth Look at Biological Activities

Anti-inflammatory Activity of this compound

This compound, identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, has been shown to moderately inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[1]. This inhibitory effect suggests potential anti-inflammatory applications for this compound. The overproduction of NO is a key factor in the pathogenesis of various inflammatory diseases.

Anti-leukemic Potential of a Synthetic Intermediate

A key finding from the chemical synthesis of this compound is the discovery of significant anti-leukemic properties in one of its synthetic precursors[2][3]. While this compound itself did not exhibit this activity, an intermediate compound in its synthesis from oleanolic acid showed promise as a potential anti-cancer agent. This highlights the therapeutic potential that can be uncovered during the process of natural product synthesis, where intermediates may possess unique and potent biological activities distinct from the final product. Further investigation is needed to isolate and characterize this specific intermediate and quantify its anti-leukemic efficacy.

Experimental Protocols

Nitric Oxide Production Assay (Griess Assay)

This protocol is used to determine the concentration of nitrite, a stable and measurable breakdown product of nitric oxide, in cell culture supernatants.

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Cytotoxicity Assay (MTT Assay) for Leukemia Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Leukemia cell line (e.g., Jurkat, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthetic intermediate of this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Treatment: Treat the cells with various concentrations of the synthetic intermediate and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Experimental Workflow

To visualize the logical flow of the experimental processes and the implicated signaling pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_activity_screening Biological Activity Screening Oleanolic_Acid Oleanolic Acid Intermediates Synthetic Intermediates (including anti-leukemic compound) Oleanolic_Acid->Intermediates Relay C-H Oxidation Uncargenin_C This compound Intermediates->Uncargenin_C Anti_leukemic Anti-leukemic Assay (Cytotoxicity) Intermediates->Anti_leukemic Anti_inflammatory Anti-inflammatory Assay (NO Production) Uncargenin_C->Anti_inflammatory

Caption: Synthetic workflow and biological activity screening of this compound and its intermediates.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Uncargenin_C This compound Uncargenin_C->iNOS_Protein Inhibition

References

Uncargenin C and Oleanolic Acid: A Comparative Analysis of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Natural Compounds in Inflammation Modulation

In the landscape of natural product research for therapeutic applications, Uncargenin C and oleanolic acid have garnered attention for their potential anti-inflammatory properties. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals. It is important to note that while extensive research is available for oleanolic acid, specific data on the isolated compound this compound is limited. Therefore, this comparison will consider the anti-inflammatory properties of Uncaria tomentosa (Cat's Claw) extracts, the natural source of this compound, and its constituent pentacyclic oxindole alkaloids (POAs).

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data for oleanolic acid and Uncaria tomentosa extracts, providing a basis for comparing their anti-inflammatory potency.

Table 1: Inhibitory Concentration (IC50) Values for Oleanolic Acid Derivatives

CompoundAssayCell LineIC50 ValueReference
Oleanolic AcidNitric Oxide (NO) Inhibition (48h)RAW 264.7 Macrophages31.28 ± 2.01 µg/mL[1]
Oleanolic AcidNitric Oxide (NO) Inhibition (72h)RAW 264.7 Macrophages42.91 ± 0.27 µg/mL[1]
Diamine-PEGylated Oleanolic Acid Derivative (OADP)Nitric Oxide (NO) Inhibition (48h)RAW 264.7 Macrophages1.09 ± 0.01 µg/mL[1]
Diamine-PEGylated Oleanolic Acid Derivative (OADP)Nitric Oxide (NO) Inhibition (72h)RAW 264.7 Macrophages0.95 ± 0.01 µg/mL[1]

Table 2: Inhibitory Concentration (IC50) Values for Uncaria tomentosa Extracts

ExtractAssayCell LineIC50 ValueReference
Uncaria tomentosa (UT)TNF-α Production InhibitionRAW 264.7 Macrophages14.1 ng/mL[2][3][4]
Uncaria guianensis (UG)TNF-α Production InhibitionRAW 264.7 Macrophages9.5 ng/mL[2][3][4]

Mechanisms of Anti-Inflammatory Action

Both oleanolic acid and the active constituents of Uncaria tomentosa exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Oleanolic Acid

Oleanolic acid has been shown to inhibit inflammation through several mechanisms:

  • Inhibition of NF-κB Pathway: Oleanolic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][6] This inhibition prevents the downstream production of inflammatory cytokines and enzymes.

  • Modulation of MAPK Signaling: Oleanolic acid can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to inflammatory stimuli.[6]

  • Reduction of Pro-inflammatory Mediators: It effectively reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5] Furthermore, it can inhibit the activity of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[1][5]

This compound and Uncaria tomentosa Alkaloids

This compound is a pentacyclic oxindole alkaloid found in Uncaria tomentosa. The anti-inflammatory activity of Uncaria tomentosa extracts is attributed, at least in part, to its POA content. The proposed mechanisms include:

  • Inhibition of NF-κB: Similar to oleanolic acid, extracts of Uncaria tomentosa and its constituent POAs have been demonstrated to inhibit the activation of NF-κB.

  • Cytokine Modulation: Uncaria tomentosa extracts have been shown to decrease the production of the pro-inflammatory cytokine IL-6. Some studies also indicate a reduction in TNF-α, IL-1α, IL-1β, and IL-17. Interestingly, some research suggests that the anti-inflammatory effects of Cat's Claw may be independent of its alkaloid content, pointing to the contribution of other phytochemicals within the plant.[2][3][4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by oleanolic acid and the proposed pathway for the anti-inflammatory action of Uncaria tomentosa alkaloids.

Oleanolic_Acid_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Genes activates COX2_iNOS COX-2, iNOS Pro-inflammatory Genes->COX2_iNOS Cytokines TNF-α, IL-6, IL-1β Pro-inflammatory Genes->Cytokines Oleanolic Acid Oleanolic Acid Oleanolic Acid->MAPK inhibits Oleanolic Acid->IKK inhibits

Caption: Oleanolic Acid Anti-Inflammatory Signaling Pathway.

Uncaria_Alkaloids_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell Stimulus Stimulus Signaling Cascade Upstream Signaling Stimulus->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation Nucleus Nucleus NF-κB Activation->Nucleus translocation Cytokine Genes Pro-inflammatory Cytokine Gene Transcription Nucleus->Cytokine Genes activates Cytokines IL-6, TNF-α, etc. Cytokine Genes->Cytokines Uncaria Alkaloids This compound & other POAs Uncaria Alkaloids->NF-κB Activation inhibits

Caption: Proposed Anti-Inflammatory Pathway of Uncaria tomentosa Alkaloids.

Experimental Protocols

The following are summaries of the experimental protocols used to generate the quantitative data presented in the tables.

Nitric Oxide (NO) Inhibition Assay (for Oleanolic Acid)
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response and NO production.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., oleanolic acid or its derivatives) for a specified period (e.g., 48 or 72 hours) before stimulation with LPS.

  • Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1]

TNF-α Production Inhibition Assay (for Uncaria tomentosa)
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulus: Lipopolysaccharide (LPS) (e.g., at 50 ng/mL) is used to induce the production and secretion of TNF-α.

  • Treatment: Cells are treated with various concentrations of the Uncaria tomentosa extract.

  • Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The inhibitory effect of the extract on TNF-α production is calculated, and the IC50 value is determined.[2][3][4]

Conclusion

Both oleanolic acid and the constituents of Uncaria tomentosa, including pentacyclic oxindole alkaloids like this compound, demonstrate significant anti-inflammatory potential. Their primary mechanism of action appears to converge on the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a downstream reduction in the production of key pro-inflammatory mediators.

Based on the available IC50 data, extracts from Uncaria species show potent inhibition of TNF-α production at very low concentrations (ng/mL range). Oleanolic acid also demonstrates inhibitory effects on nitric oxide production, although a direct comparison of potency is challenging due to the different assays and units of measurement. It is noteworthy that a synthetic derivative of oleanolic acid showed significantly enhanced NO inhibitory activity compared to the parent compound.

A significant gap in the current scientific literature is the lack of specific experimental data on the anti-inflammatory activity of isolated this compound. Future research should focus on isolating and characterizing the bioactivity of this and other individual POAs from Uncaria tomentosa to provide a more precise understanding of their therapeutic potential and to enable direct, quantitative comparisons with other well-characterized anti-inflammatory compounds like oleanolic acid. Such studies will be crucial for advancing the development of novel anti-inflammatory agents from natural sources.

References

A Comparative Guide to the Bioactive Compounds from Uncaria Species and the Elusive Uncargenin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships of derivatives of Uncargenin C, a triterpenoid isolated from Uncaria rhychophylla Miq. Jacks and Turpinia arguta, cannot be provided at this time due to a lack of publicly available scientific literature on the synthesis and biological evaluation of such derivatives. [1][][3] Research into this specific compound appears to be in its nascent stages. One intriguing finding of note is that while this compound itself has not demonstrated significant anti-leukemia activity, an intermediate of the compound has shown such potential, suggesting that structural modifications could be a promising avenue for future research.[1]

As a valuable alternative for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds from the Uncaria genus (commonly known as Cat's Claw), this guide provides a comparative overview of the structure-activity relationships of other well-documented bioactive molecules isolated from these plants. The Uncaria species are a rich source of various secondary metabolites, including alkaloids, triterpenes, and polyphenols, many of which have demonstrated significant biological activities.[4][5][6][7][8][9] This guide will focus on the cytotoxic and anti-inflammatory properties of these compounds, providing available experimental data and methodologies.

Comparison of Bioactive Compounds from Uncaria Species

The primary bioactive constituents of Uncaria species can be broadly categorized into pentacyclic oxindole alkaloids (POAs), tetracyclic oxindole alkaloids (TOAs), and triterpenes. Their cytotoxic and anti-inflammatory activities are summarized below.

Compound ClassRepresentative Compound(s)Biological ActivityKey Structural Features for ActivityCell Lines/ModelIC50/EC50 Values
Pentacyclic Oxindole Alkaloids (POAs) Mitraphylline, Isopteropodine, PteropodineCytotoxic, Anti-inflammatory, ImmunomodulatoryPentacyclic scaffold, stereochemistry at C-3, C-7, and C-19Human leukemia (HL-60), breast cancer (MCF-7), Ewing's sarcoma5-50 µM
Tetracyclic Oxindole Alkaloids (TOAs) Rhynchophylline, IsorhynchophyllineNeuroprotective, Vasodilatory (less cytotoxic than POAs)Tetracyclic scaffoldVarious neuronal cell linesGenerally > 100 µM for cytotoxicity
Triterpenes and Glycosides Quinovic acid glycosidesAnti-inflammatory, CytotoxicCarboxylic acid at C-28, glycosylation patternMurine macrophages (RAW 264.7), various cancer cell lines10-100 µM
Polyphenols Proanthocyanidins, Catechin, EpicatechinAntioxidant, Anti-inflammatoryFlavan-3-ol structure, degree of polymerizationNot typically evaluated for direct cytotoxicity-

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of Uncaria compounds are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Uncaria alkaloids, triterpenes) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample to investigate the mechanisms of cytotoxicity, such as the induction of apoptosis.

  • Protein Extraction: Cells are treated with the test compounds for a specified time, then harvested and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general structure-activity relationship logic for Uncaria alkaloids and a simplified workflow for evaluating the cytotoxicity of natural products.

SAR_Uncaria_Alkaloids cluster_scaffolds Core Scaffolds cluster_activities Biological Activities POA Pentacyclic Oxindole (e.g., Mitraphylline) Cytotoxicity High Cytotoxicity (Anti-cancer) POA->Cytotoxicity Favored for TOA Tetracyclic Oxindole (e.g., Rhynchophylline) Neuroprotection Low Cytotoxicity (Neuroprotective) TOA->Neuroprotection Associated with

Caption: Structure-activity relationship of Uncaria alkaloids.

Cytotoxicity_Workflow start Isolate Bioactive Compound (e.g., from Uncaria sp.) step1 Initial Screening: MTT Assay on Cancer Cell Lines start->step1 step2 Determine IC50 Value step1->step2 step3 Mechanism of Action Study (for potent compounds) step2->step3 IC50 < Threshold step4 Western Blot for Apoptosis Markers (Bax, Bcl-2) step3->step4 end Identify Lead Compound for Further Development step4->end

Caption: Experimental workflow for cytotoxicity evaluation.

References

Unraveling the Anti-Cancer Mechanisms of Lanatoside C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Lanatoside C, a cardiac glycoside with potent anti-cancer properties. We present a comparative overview of its efficacy against various cancer cell lines and benchmark its activity against other inhibitors targeting similar signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular pathways are included to facilitate further research and drug development efforts.

Mechanism of Action of Lanatoside C

Lanatoside C, a natural compound derived from Digitalis lanata, has demonstrated significant anti-cancer activity across a spectrum of malignancies.[1] Its primary mechanism involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[2] However, recent studies have unveiled a more complex and multifaceted anti-neoplastic action, implicating the modulation of several key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Lanatoside C has been shown to induce G2/M phase cell cycle arrest and promote apoptosis in various cancer cells.[1][2] Its molecular mechanism involves the attenuation of multiple oncogenic signaling cascades, including:

  • STAT3 Signaling: Lanatoside C can inhibit the STAT3 signaling pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the upregulation of the pro-apoptotic protein Bax.[3]

  • MAPK, Wnt, and PI3K/AKT/mTOR Pathways: This compound has been observed to block the MAPK/Wnt signaling pathways and inhibit the PI3K/AKT/mTOR signaling cascade, which are central to cell growth and survival.[2]

  • TNF/IL-17 Signaling: In prostate cancer, Lanatoside C has been found to modulate the TNF/IL-17 signaling pathway, which is involved in tumor progression and the immune response.[1][4]

  • Induction of Ferroptosis: Recent evidence suggests that Lanatoside C can induce ferroptosis, a form of iron-dependent programmed cell death, in non-small cell lung cancer by regulating the SLC7A11/GPX4 signaling pathway.[5]

Comparative Efficacy of Lanatoside C

The cytotoxic and anti-proliferative effects of Lanatoside C have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Cell LineCancer TypeIC50 (24h)IC50 (48h)IC50 (72h)
MCF-7 Breast Cancer0.4 ± 0.1 µM--
A549 Lung Cancer56.49 ± 5.3 nM--
HepG2 Liver Cancer0.238 ± 0.16 µM--
PC-3 Prostate Cancer208.10 nM79.72 nM45.43 nM
DU145 Prostate Cancer151.30 nM96.62 nM96.43 nM
LNCaP Prostate Cancer565.50 nM344.80 nM304.60 nM
HCT116 Colorectal Cancer-Growth Inhibition Observed-
HT-29 Colorectal Cancer-Growth Inhibition Observed-
HuCCT-1 Cholangiocarcinoma0.1720 µM (Y3)--
TFK-1 Cholangiocarcinoma0.1034 µM (Y3)--

Alternative Pathway Inhibitors: A Comparative Overview

To provide a broader context for the therapeutic potential of Lanatoside C, the following table compares its activity with other well-established inhibitors of the PI3K/AKT/mTOR and MAPK pathways.

CompoundTarget PathwayCancer Type (Example)IC50 (Example)
Lanatoside C Multi-pathway (STAT3, MAPK, Wnt, PI3K/AKT/mTOR)Lung Cancer (A549)56.49 nM
PF-04691502 PI3K/mTORColorectal CancerVaries by cell line
PD-0325901 MEK (MAPK pathway)Colorectal CancerVaries by cell line
BEZ235 PI3K/mTORProstate Cancer (in vivo)Tumor volume reduction
Rapamycin mTORProstate Cancer (in vivo)Antitumor activity

Signaling Pathways and Experimental Workflow

To visually represent the complex mechanisms of Lanatoside C, the following diagrams have been generated using Graphviz.

Lanatoside_C_Signaling_Pathway Lanatoside_C Lanatoside C NaK_ATPase Na+/K+-ATPase Lanatoside_C->NaK_ATPase Inhibits STAT3 STAT3 Lanatoside_C->STAT3 Inhibits MAPK_Wnt MAPK / Wnt Pathways Lanatoside_C->MAPK_Wnt Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Lanatoside_C->PI3K_AKT_mTOR Inhibits SLC7A11_GPX4 SLC7A11/GPX4 Lanatoside_C->SLC7A11_GPX4 Regulates CellCycleArrest G2/M Cell Cycle Arrest Lanatoside_C->CellCycleArrest Induces Apoptosis Apoptosis STAT3->Apoptosis Promotes Proliferation Cell Proliferation & Survival STAT3->Proliferation MAPK_Wnt->Proliferation PI3K_AKT_mTOR->Proliferation Ferroptosis Ferroptosis SLC7A11_GPX4->Ferroptosis Induces Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits Ferroptosis->Proliferation Inhibits

Caption: Lanatoside C's multifaceted anti-cancer mechanism.

Experimental_Workflow CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with Lanatoside C CellCulture->Treatment ViabilityAssay 3. Cell Viability Assay (e.g., MTT, WST-1) Treatment->ViabilityAssay WesternBlot 5. Western Blot Analysis Treatment->WesternBlot FlowCytometry 7. Flow Cytometry Treatment->FlowCytometry IC50 4. Determine IC50 ViabilityAssay->IC50 DataAnalysis 9. Data Analysis & Interpretation IC50->DataAnalysis ProteinExpression 6. Analyze Protein Expression (e.g., STAT3, p-AKT) WesternBlot->ProteinExpression ProteinExpression->DataAnalysis CellCycleApoptosis 8. Analyze Cell Cycle & Apoptosis FlowCytometry->CellCycleApoptosis CellCycleApoptosis->DataAnalysis

Caption: A typical workflow for validating Lanatoside C's action.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol outlines the steps for determining the cytotoxic effects of Lanatoside C on cancer cells using a water-soluble tetrazolium salt (WST-1) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • Lanatoside C stock solution

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Lanatoside C in culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the desired concentrations of Lanatoside C. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol describes the detection of specific proteins in cell lysates to investigate the effect of Lanatoside C on signaling pathways.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.[6][7]

This guide provides a foundational understanding of Lanatoside C's anti-cancer mechanism of action and offers a framework for its comparative evaluation. The provided protocols and diagrams are intended to support further investigation into this promising natural compound for cancer therapy.

References

A Comparative Analysis of Bioactive Compounds from Uncaria Species

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The genus Uncaria, commonly known as Cat's Claw, encompasses a variety of plant species renowned in traditional medicine for their therapeutic properties. These properties are attributed to a rich diversity of phytochemicals, primarily indole alkaloids, triterpenes, flavonoids, and phenolic compounds. While the name "Uncargenin C" does not correspond to a recognized compound in scientific literature, it is likely a reference to the valuable chemical constituents found within the Uncaria genus. This guide provides a comparative analysis of key bioactive compounds isolated from different Uncaria species, focusing on their extraction, yield, and biological activities, supported by experimental data.

Comparative Data of Key Bioactive Compounds from Uncaria Species

The following table summarizes the quantitative data on the yield of major bioactive compounds from different Uncaria species, highlighting the variations across sources and extraction methodologies.

Plant SourceBioactive Compound(s)Extraction MethodYieldKey Biological ActivitiesReference
Uncaria rhynchophyllaRhynchophylline, IsorhynchophyllineEthanol ExtractionRhynchophylline: 28-50% of total alkaloids, Isorhynchophylline: 15% of total alkaloidsNeuroprotective, Hypotensive[1]
Uncaria tomentosaMitraphylline, Isomitraphylline, PteropodineMethanolic ExtractionNot specifiedAnti-inflammatory, Immunomodulatory[2][3]
Uncaria gambirCatechin, GambirineAqueous ExtractionCatechin: High concentrationAntioxidant, Antibacterial[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols for the extraction and analysis of bioactive compounds from Uncaria species.

1. Extraction of Alkaloids from Uncaria rhynchophylla

  • Plant Material: Dried hooks and stems of Uncaria rhynchophylla.

  • Procedure:

    • The powdered plant material is extracted with 95% ethanol at room temperature.

    • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to acid-base partitioning to separate the alkaloid fraction.

    • Further purification is achieved through column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids like rhynchophylline and isorhynchophylline.[6][7]

2. Extraction of Polyphenols from Uncaria gambir

  • Plant Material: Dried leaves of Uncaria gambir.

  • Procedure:

    • The powdered leaves are extracted with hot water.

    • The aqueous extract is filtered and then partitioned with ethyl acetate.

    • The ethyl acetate fraction, rich in polyphenols, is concentrated.

    • Individual compounds like catechin can be purified using techniques such as Sephadex column chromatography.[4]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by Uncaria alkaloids and a typical workflow for their comparative analysis.

cluster_0 Neuroprotective Effect of Uncaria Alkaloids Abeta Amyloid-β (Aβ) Aggregation Ca_Influx Ca²⁺ Influx Abeta->Ca_Influx Tau Tau Hyperphosphorylation Ca_Influx->Tau Neuronal_Apoptosis Neuronal Apoptosis Tau->Neuronal_Apoptosis Uncaria_Alkaloids Uncaria Alkaloids (e.g., Rhynchophylline) Uncaria_Alkaloids->Ca_Influx Inhibits Uncaria_Alkaloids->Tau Inhibits

Signaling pathway of neuroprotection by Uncaria alkaloids.

cluster_1 Experimental Workflow for Comparative Analysis Plant_Material Plant Material (Different Uncaria Species) Extraction Extraction Plant_Material->Extraction Purification Purification (Column Chromatography, HPLC) Extraction->Purification Compound_ID Compound Identification (LC-MS, NMR) Purification->Compound_ID Bioactivity_Assay Biological Activity Assays (e.g., Neuroprotection, Anti-inflammatory) Purification->Bioactivity_Assay Data_Analysis Comparative Data Analysis Compound_ID->Data_Analysis Bioactivity_Assay->Data_Analysis

Workflow for comparative analysis of Uncaria compounds.

References

Comparative Analysis of Analytical Standards for Uncargenin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical standards for the quantification of Uncargenin C, a critical component in pharmaceutical research and development. The selection of a reliable analytical standard is paramount for ensuring the accuracy and reproducibility of experimental results.[1][2] This document outlines the cross-validation of a commercially available this compound standard against a newly developed in-house reference material, presenting the experimental data, protocols, and a visual workflow to aid researchers in making informed decisions.

Performance Characteristics of this compound Analytical Standards

The performance of two this compound analytical standards, a commercially available one (Standard A) and a newly prepared in-house standard (Standard B), were evaluated based on key analytical validation parameters.[3][4] The results are summarized in the table below.

Performance ParameterStandard A (Commercial)In-house Standard BAcceptance Criteria
Purity (by HPLC-UV) 99.8%99.5%≥ 99.0%
Identity Confirmation (by MS and NMR) ConfirmedConfirmedConforms to structure
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (Recovery %) 99.5% ± 1.2%99.2% ± 1.5%98.0% - 102.0%
Precision (RSD %)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.25 µg/mLReportable
Stability (post 6 months) No significant degradationNo significant degradation≤ 2% change in purity

Experimental Protocols

The following protocols were employed for the cross-validation of the this compound analytical standards. These methods are based on established guidelines for analytical method validation.[5][6]

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Purity Assessment

The purity of both standards was determined by HPLC-UV. The peak area of this compound was compared to the total peak area of all components in the chromatogram.

Identity Confirmation

The identity of the standards was confirmed by comparing their mass spectra and Nuclear Magnetic Resonance (NMR) spectra with a well-characterized reference standard.

Linearity

A series of calibration standards were prepared from each analytical standard at concentrations ranging from 0.1 to 100 µg/mL. The linearity of the response was evaluated by plotting the peak area against the concentration and performing a linear regression analysis.

Accuracy

The accuracy was determined by a recovery study. A known amount of each standard was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

Precision
  • Repeatability: Six replicate injections of a standard solution at a single concentration were performed on the same day and by the same analyst.

  • Intermediate Precision: The repeatability assessment was performed on three different days by two different analysts to assess the variability within the laboratory.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatographic peak, with LOD being 3:1 and LOQ being 10:1.

Stability

The stability of both standards was assessed by analyzing their purity after storage at recommended conditions for six months.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the this compound analytical standards.

cluster_0 Standard Preparation cluster_1 Analytical Method cluster_2 Validation Parameters cluster_3 Comparison and Decision Standard_A Commercial Standard A HPLC HPLC-UV Analysis Standard_A->HPLC MS_NMR MS and NMR Analysis Standard_A->MS_NMR Standard_B In-house Standard B Standard_B->HPLC Standard_B->MS_NMR Purity Purity HPLC->Purity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Stability Stability HPLC->Stability Identity Identity MS_NMR->Identity Comparison Data Comparison Purity->Comparison Identity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Stability->Comparison Decision Standard Selection Comparison->Decision

Caption: Workflow for the cross-validation of this compound analytical standards.

References

A Comparative Analysis of Triterpenoids in Oncology Research: Asiatic Acid, Ursolic Acid, and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-cancer properties, mechanisms of action, and experimental data of three prominent pentacyclic triterpenoids reveals their potential as next-generation therapeutic agents.

In the landscape of cancer research, natural compounds are a vital source of novel therapeutic leads. Among these, pentacyclic triterpenoids have emerged as a promising class of molecules with potent anti-cancer activities. This guide provides a comparative analysis of three well-studied triterpenoids: Asiatic Acid, Ursolic Acid, and Oleanolic Acid. While initial investigations into the lesser-known Uncargenin C yielded insufficient data for a comprehensive review, these three analogs offer a wealth of experimental evidence, making them ideal subjects for a detailed comparison for researchers, scientists, and drug development professionals.

Cytotoxicity Profile: A Quantitative Comparison

The anti-proliferative effects of Asiatic Acid, Ursolic Acid, and Oleanolic Acid have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the cell type and experimental conditions. The following table summarizes the IC50 values for these triterpenoids against several human cancer cell lines.

TriterpenoidCancer Cell LineIC50 (µM)Reference
Asiatic Acid A549 (Lung Carcinoma)25-100[1]
H1975 (Lung Carcinoma)12.5-50[1]
MCF-7 (Breast Cancer)Not specified[2]
MDA-MB-231 (Breast Cancer)Not specified[2]
SW480 (Colon Cancer)Not specified[3]
Ursolic Acid HCT116 (Colorectal Carcinoma)37.2 (24h), 28.0 (48h)[4]
HCT-8 (Colorectal Carcinoma)25.2 (24h), 19.4 (48h)[4]
T47D (Breast Cancer)231 µg/ml[5]
MCF-7 (Breast Cancer)221 µg/ml[5]
MDA-MB-231 (Breast Cancer)239 µg/ml[5]
Oleanolic Acid HepG2 (Liver Carcinoma)30[6]
DU145 (Prostate Cancer)112.57 µg/mL[7]
MCF-7 (Breast Cancer)132.29 µg/mL[7]
U87 (Glioblastoma)163.60 µg/mL[7]
HepG2 (Hepatocellular Carcinoma)31.94 µg/mL[8]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Asiatic Acid, Ursolic Acid, and Oleanolic Acid exert their anti-cancer effects through the modulation of key cellular processes, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

All three triterpenoids have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[3][9][10][11][12][13][14][15][16][17][18] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

Key Apoptotic Events:

  • Asiatic Acid: Induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.[10] It also leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3.[3][17]

  • Ursolic Acid: Activates caspase-3, -8, and -9 and downregulates Bcl-2 expression.[9] It promotes the release of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria.[19]

  • Oleanolic Acid: Induces apoptosis through a mitochondrial-dependent pathway by altering the mitochondrial membrane potential and promoting the release of cytochrome c.[20] It also upregulates the expression of p53, Bax, and caspase-3.[7][21]

The following diagram illustrates the general intrinsic pathway of apoptosis induced by these triterpenoids.

G Triterpenoids Asiatic Acid, Ursolic Acid, Oleanolic Acid Bax Bax (Pro-apoptotic) Triterpenoids->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Triterpenoids->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Triterpenoids.

Cell Cycle Arrest

These triterpenoids can also halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating.

Key Cell Cycle Events:

  • Asiatic Acid: Induces S-G2/M phase arrest in breast cancer cells.[2] This is associated with increased levels of p21/WAF1 and reduced amounts of cyclin B1, cyclin A, Cdc2, and Cdc25C.[2] In colon cancer cells, it causes G2/M and S phase arrest.[22]

  • Ursolic Acid: Can arrest cells in the G0/G1 or G2/M phases.[23] In gastric cancer cells, it leads to G0/G1 arrest.[9]

  • Oleanolic Acid: Has been shown to cause cell cycle arrest at various phases depending on the cancer type: G0/G1 in prostate and gallbladder cancer, S and/or G2/M in pancreatic cancer, and G2/M in hepatocellular carcinoma.[20]

The following diagram depicts the general mechanism of cell cycle regulation and the points of intervention by these triterpenoids.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Triterpenoids Asiatic Acid, Ursolic Acid, Oleanolic Acid Triterpenoids->G1 Arrest Triterpenoids->S Arrest Triterpenoids->G2 Arrest p21_p27 p21, p27 (CDK Inhibitors) Triterpenoids->p21_p27 Upregulates CDK_Cyclin CDK/Cyclin Complexes p21_p27->CDK_Cyclin Inhibits

Caption: Triterpenoid-Induced Cell Cycle Arrest.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays commonly used in cancer research. Below are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the triterpenoids on cancer cells and to calculate the IC50 values.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the triterpenoid (e.g., Asiatic Acid, Ursolic Acid, or Oleanolic Acid) dissolved in a suitable solvent (like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control cells are treated with the solvent alone.

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Purpose: To detect and quantify the percentage of apoptotic and necrotic cells after treatment with the triterpenoids.

Protocol:

  • Cells are seeded and treated with the triterpenoid as described for the MTT assay.

  • After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in a binding buffer.

  • Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

  • The stained cells are then analyzed by flow cytometry.

  • The flow cytometer distinguishes between:

    • Viable cells (Annexin V- and PI-).

    • Early apoptotic cells (Annexin V+ and PI-).

    • Late apoptotic/necrotic cells (Annexin V+ and PI+).

    • Necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of the triterpenoids on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cells are seeded and treated with the triterpenoid.

  • After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are then washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • The cells are incubated in the dark at room temperature.

  • The DNA content of the cells is then analyzed by flow cytometry.

  • The flow cytometer measures the fluorescence intensity of the PI-stained DNA, which is proportional to the amount of DNA in each cell.

  • The data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Asiatic Acid, Ursolic Acid, and Oleanolic Acid are potent anti-cancer agents that inhibit the proliferation of a wide range of cancer cells. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle at various checkpoints. The data presented in this guide highlight the therapeutic potential of these triterpenoids and provide a foundation for further research and development of novel cancer therapies. The detailed experimental protocols offer a practical resource for researchers seeking to investigate these and other natural compounds in the fight against cancer.

References

Uncargenin C's Anti-Inflammatory Potential: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory properties of Uncargenin C, a key bioactive compound found in Uncaria rhynchophylla. Due to the limited direct in vivo studies on isolated this compound, this guide leverages data from studies on Uncaria rhynchophylla alkaloid extracts (URE), where this compound is a significant constituent. The performance of URE is compared against well-established anti-inflammatory drugs, Indomethacin and Dexamethasone, supported by experimental data from various in vivo models.

Executive Summary

Uncaria rhynchophylla, a plant utilized in traditional medicine for its anti-inflammatory effects, contains the bioactive alkaloid this compound.[1][2] In vivo studies on URE demonstrate a significant reduction in key inflammatory markers. This guide synthesizes available data to compare the anti-inflammatory efficacy of URE with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. The evidence suggests that URE exerts its anti-inflammatory effects through the modulation of pro-inflammatory cytokines and key signaling pathways, presenting a promising area for further investigation into this compound as a potential therapeutic agent.

Comparative Efficacy of this compound (via Uncaria rhynchophylla Extract)

Carrageenan-Induced Paw Edema Model

A key model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. One study demonstrated that an extract of Uncaria rhynchophylla at a dose of 800 mg/kg exhibited a decrease in paw edema comparable to that of aspirin, a well-known NSAID.[3] This suggests a potent anti-inflammatory effect.

Lipopolysaccharide (LPS)-Induced Inflammation Model

In a study using a lipopolysaccharide (LPS)-induced preeclampsia rat model, a condition characterized by a significant inflammatory response, high-dose Uncaria rhynchophylla alkaloid extract (HURE) at 140 mg/kg body weight per day significantly reduced the levels of several pro-inflammatory cytokines in both serum and placenta.[4][5]

Table 1: Effect of Uncaria rhynchophylla Alkaloid Extract (HURE) on Serum Pro-inflammatory Cytokine Levels in LPS-Treated Rats [4][6]

CytokineLPS-Treated Control Group (pg/mL)High-Dose URE (140 mg/kg) Treated Group (pg/mL)Percentage Reduction
IL-698.45 ± 8.45Significantly declined (P<0.01)Data for precise percentage calculation not provided
IL-1β86.65 ± 5.93Significantly declined (P<0.01)Data for precise percentage calculation not provided
TNF-α266.93 ± 16.46Significantly declined (P<0.01)Data for precise percentage calculation not provided
IFN-γ131.64 ± 8.45Significantly declined (P<0.01)Data for precise percentage calculation not provided

Data are presented as mean ± SE. The study reported a significant decline (P<0.01) but did not provide the exact mean values for the HURE treated group, preventing a precise percentage reduction calculation.

Mechanistic Insights: A Comparative Overview

The anti-inflammatory actions of this compound (as part of Uncaria rhynchophylla extracts), Indomethacin, and Dexamethasone are mediated through distinct molecular pathways.

Uncaria rhynchophylla Extract (Putative action of this compound): The anti-inflammatory mechanism of Uncaria rhynchophylla alkaloids is believed to involve the inhibition of pro-inflammatory mediators such as Interleukin-1β (IL-1β), Nitric Oxide (NO), and Tumor Necrosis Factor-α (TNF-α).[2][4] Furthermore, it has been shown to block the activation of key inflammatory signaling pathways including Nuclear Factor-kappa B (NF-κB), Extracellular signal-regulated kinase (ERK), and p38 Mitogen-Activated Protein Kinases (MAPKs).[4]

Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid. Its anti-inflammatory effects are mediated by binding to glucocorticoid receptors. This binding leads to the increased transcription of anti-inflammatory proteins and the suppression of the expression of multiple inflammatory genes, including those for cytokines, enzymes, and adhesion molecules.

cluster_URE Uncaria rhynchophylla Extract (this compound) cluster_Indomethacin Indomethacin cluster_Dexamethasone Dexamethasone URE URE (this compound) URE_target NF-κB, ERK, p38 MAPK (Signaling Pathways) URE->URE_target Inhibits URE_effect Decreased IL-1β, IL-6, TNF-α, NO (Pro-inflammatory Mediators) URE_target->URE_effect Leads to Indo Indomethacin Indo_target COX-1 & COX-2 (Enzymes) Indo->Indo_target Inhibits Indo_effect Decreased Prostaglandins (Inflammatory Mediators) Indo_target->Indo_effect Leads to Dexa Dexamethasone Dexa_target Glucocorticoid Receptor Dexa->Dexa_target Activates Dexa_effect Increased Anti-inflammatory Proteins Decreased Pro-inflammatory Genes Dexa_target->Dexa_effect Leads to

Caption: Comparative Mechanisms of Action.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Treatment: The test compound (Uncaria rhynchophylla extract) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specified time before the carrageenan injection. A control group receives the vehicle.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

start Acclimatize Rats treatment Administer Test Compound/Vehicle start->treatment induction Inject Carrageenan into Paw treatment->induction measurement Measure Paw Volume (0-6 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end Results analysis->end

Caption: Carrageenan-Induced Paw Edema Workflow.

Measurement of Cytokine Levels in Paw Tissue
  • Tissue Collection: At the end of the paw edema experiment, the animals are euthanized, and the inflamed paw tissue is excised.

  • Homogenization: The tissue is weighed and homogenized in a suitable buffer (e.g., PBS with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the tissue proteins and cytokines is collected.

  • ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Cytokine levels in the treated groups are compared to the control group to determine the extent of reduction.

start Excise Inflamed Paw Tissue homogenize Homogenize Tissue in Buffer start->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant elisa Perform ELISA for TNF-α and IL-6 supernatant->elisa analysis Quantify Cytokine Concentrations elisa->analysis end Results analysis->end

Caption: Cytokine Measurement Workflow.

Conclusion

The available in vivo data on Uncaria rhynchophylla extracts strongly suggest that its constituent, this compound, possesses significant anti-inflammatory properties. The demonstrated efficacy in reducing paw edema and pro-inflammatory cytokine levels, comparable in some instances to established drugs like aspirin, highlights its therapeutic potential. The mechanism of action, involving the modulation of critical inflammatory pathways like NF-κB and MAPKs, provides a solid basis for its anti-inflammatory effects. Further research focusing on the in vivo validation of isolated this compound is warranted to fully elucidate its pharmacological profile and potential as a novel anti-inflammatory agent.

References

Pioneering Semi-Synthesis of Uncargenin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A novel and efficient semi-synthetic route to the complex triterpenoid Uncargenin C has been developed, offering a significant advancement in accessing this medicinally relevant natural product. This guide provides a comprehensive comparison of the recently disclosed method, pioneered by the Maulide research group, with the traditional reliance on isolation from natural sources. The innovative strategy employs a biomimetic relay C-H oxidation, starting from the readily available oleanolic acid.

This breakthrough offers researchers and drug development professionals a more reliable and potentially scalable source of this compound, overcoming the limitations of low abundance and variability associated with natural extraction from Uncaria rhynchophylla. The semi-synthetic approach not only provides access to the natural product itself but also opens avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

Comparative Analysis of Supply Methods

ParameterSemi-Synthesis (Maulide Group)Natural Isolation
Starting Material Oleanolic Acid (abundant)Uncaria rhynchophylla plant material
Reproducibility HighLow to Medium
Scalability Potentially HighLimited by plant availability
Purity Control HighVariable, requires extensive purification
Access to Analogs HighVery Limited
Reported Overall Yield Not explicitly stated in abstractVariable, typically low

The Synthetic Blueprint: A Relay C-H Oxidation Strategy

The core of the semi-synthetic method lies in a sophisticated C-H oxidation strategy that mimics the biosynthetic pathways of triterpenoids. In nature, enzymes like cytochrome P450 are responsible for the oxidative functionalization of the triterpenoid scaffold. The Maulide group's approach cleverly utilizes a directing group to achieve regioselective oxidation at positions that are challenging to access through traditional chemical means.

The synthesis commences with oleanolic acid, a pentacyclic triterpenoid that is commercially available and can be isolated in large quantities from various plant sources. Through a series of carefully orchestrated steps, the oleanolic acid backbone is functionalized with the requisite hydroxyl groups to furnish this compound. The key transformation involves a relay oxidation, where an initial oxidation event at one position directs subsequent oxidations at other specific sites on the molecule.

G This compound Semi-Synthesis Workflow cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_end Final Product Oleanolic Acid Oleanolic Acid Initial Functionalization Initial Functionalization Oleanolic Acid->Initial Functionalization Directing Group Installation Directing Group Installation Initial Functionalization->Directing Group Installation Relay C-H Oxidation Relay C-H Oxidation Directing Group Installation->Relay C-H Oxidation Deprotection and Final Modification Deprotection and Final Modification Relay C-H Oxidation->Deprotection and Final Modification This compound This compound Deprotection and Final Modification->this compound

A simplified workflow of the semi-synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the semi-synthesis of this compound are outlined in the primary literature from the Maulide group. Researchers are encouraged to consult the publication for precise reaction conditions, reagent quantities, and purification methods. The key steps generally involve:

  • Modification of Oleanolic Acid: Initial functional group manipulations on oleanolic acid to prepare it for the C-H oxidation cascade.

  • Installation of a Directing Group: Attachment of a chemical moiety that will guide the oxidation to the desired positions on the triterpenoid skeleton.

  • Relay C-H Oxidation: The crucial step where sequential oxidations are carried out to introduce the necessary hydroxyl groups. This may involve multiple reactions and intermediates.

  • Removal of the Directing Group and Final Modifications: Cleavage of the directing group and any other protecting groups to yield the final this compound molecule.

The development of this semi-synthetic route represents a significant step forward in the study of this compound and other complex triterpenoids. It provides a robust platform for the synthesis of these valuable natural products and their derivatives, which will undoubtedly accelerate research into their biological activities and therapeutic potential.

Safety Operating Guide

Personal protective equipment for handling Uncargenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Uncargenin C in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times when handling the compound. Standard safety glasses are not sufficient.[1]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1]
Body Protection Laboratory coatA fully fastened lab coat should be worn to protect from splashes and spills.
Respiratory Protection Use in a well-ventilated area or fume hoodNot generally required for handling small quantities of the solid compound. If creating aerosols or working with solutions, a fume hood is mandatory.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the stability of this compound.

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE readily available and properly fitted.

  • Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood to minimize inhalation risk.

  • Solution Preparation: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] Use the appropriate solvent for your experimental needs and handle all solvents with care, following their specific safety data sheets.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[3]

  • Keep in a dry, well-ventilated area away from incompatible materials such as strong acids and oxidizers.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedures:

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[4] After triple-rinsing, the container can be disposed of according to institutional guidelines.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Cellular Interactions and Experimental Design

To facilitate a deeper understanding of this compound's potential biological impact and to provide a clear experimental framework, the following diagrams illustrate a plausible signaling pathway and a general experimental workflow.

Hypothesized Signaling Pathway Inhibition by this compound

While the precise molecular targets of this compound are a subject of ongoing research, many triterpenoids are known to influence key cellular signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways. The diagram below illustrates a hypothetical mechanism where this compound may exert its effects.

Uncargenin_C_Signaling_Pathway Uncargenin_C This compound PI3K PI3K Uncargenin_C->PI3K Inhibition Ras Ras Uncargenin_C->Ras Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc) ERK->Transcription_Factors

Caption: Hypothesized inhibition of PI3K/Akt/mTOR and MAPK pathways by this compound.

General Experimental Workflow for Investigating this compound's Bioactivity

The following diagram outlines a typical experimental workflow for characterizing the biological effects of a novel compound like this compound on a cancer cell line.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound (Varying Concentrations) Cell_Culture->Treatment Cell_Viability 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot 4. Western Blot Analysis (e.g., for p-Akt, p-ERK) Treatment->Western_Blot Gene_Expression 5. Gene Expression Analysis (qPCR or RNA-Seq) Treatment->Gene_Expression Data_Analysis 6. Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for assessing the bioactivity of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.